Product packaging for 2-(Methylthio)quinazolin-4-amine(Cat. No.:CAS No. 63963-40-6)

2-(Methylthio)quinazolin-4-amine

Cat. No.: B1580961
CAS No.: 63963-40-6
M. Wt: 191.26 g/mol
InChI Key: MXRPUVYQSUYFTH-UHFFFAOYSA-N
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Description

2-(Methylthio)quinazolin-4-amine ( 63963-40-6) is an organic compound with the molecular formula C9H9N3S and a molecular weight of 191.25 g/mol. It is a solid quinazolinamine derivative that should be stored in a dark place under an inert atmosphere at room temperature to preserve stability . This compound serves as a valuable chemical intermediate and building block in medicinal chemistry research, particularly for the synthesis of more complex quinazolinone derivatives . The quinazolinone scaffold is of significant research interest due to its wide range of reported pharmacological activities, including antibacterial, antifungal, and anthelmintic properties . Researchers utilize this chemical in designing and developing novel bioactive molecules, exploring structure-activity relationships, and investigating mechanisms of action against various pathogenic targets. The methylthio group at the 2-position offers a reactive site for further chemical modifications, allowing for the creation of diverse chemical libraries for biological screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3S B1580961 2-(Methylthio)quinazolin-4-amine CAS No. 63963-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPUVYQSUYFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351228
Record name 2-(Methylsulfanyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63963-40-6
Record name 2-(Methylsulfanyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)quinazolin-4-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with potent and diverse pharmacological activities.[1][2] This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, offers a versatile platform for synthetic modification, enabling the fine-tuning of biological properties.[3] Quinazoline derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][4][5] Within this prominent class of molecules, 2-(Methylthio)quinazolin-4-amine emerges as a compound of significant interest. Its structure combines the privileged quinazoline core with a 4-amino group and a 2-methylthio substituent, features known to modulate biological activity and physicochemical properties. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, spectroscopic profile, synthesis methodologies, and potential applications in drug discovery for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a quinazoline ring system substituted at the 2-position with a methylthio (-SCH₃) group and at the 4-position with an amine (-NH₂) group. The methylthio group enhances lipophilicity, which can be critical for membrane permeability, while the amino group can serve as a key hydrogen bond donor for interactions with biological targets.[6]

Core Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 63963-40-6[7]
Molecular Formula C₉H₉N₃S-
Molecular Weight 191.25 g/mol -
Appearance White to off-white crystalline powderGeneral observation for similar compounds
Melting Point Data not widely available-
Solubility Soluble in DMSO and methanolGeneral observation for similar compounds
Spectroscopic Profile

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the three protons of the methylthio (-SCH₃) group, typically appearing in the δ 2.5-2.7 ppm range. The aromatic protons on the quinazoline core would present as a series of multiplets between δ 7.0 and 8.5 ppm. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would feature a distinct signal for the methylthio carbon around δ 14-16 ppm. The aromatic carbons of the quinazoline ring would resonate in the δ 110-165 ppm region, with the carbons directly attached to nitrogen atoms (C2 and C4) appearing at the lower field end of this range.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.[12]

  • N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹.[13]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The quinazoline ring system will exhibit characteristic aromatic C=C and C=N stretching vibrations in the 1500-1620 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the primary amine typically appears around 1600-1650 cm⁻¹.[13]

3. Mass Spectrometry (MS)

  • Electron Ionization (EI-MS): The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 191, corresponding to the molecular weight of the compound. Common fragmentation patterns for quinazolines involve the loss of small neutral molecules or radicals, which can help in structural elucidation.[11]

Synthesis and Experimental Protocols

The synthesis of 2-substituted-4-aminoquinazolines often proceeds through a common intermediate, typically a 2,4-dichloroquinazoline or a 2-mercapto-quinazolin-4-one. A reliable and widely applicable method for preparing this compound involves the S-methylation of a 2-thioxo precursor followed by amination.

Causality in Experimental Design

This synthetic strategy is chosen for its efficiency and control. The thione group at the 2-position is a versatile handle; it can be readily alkylated to introduce the methylthio group. The subsequent step, typically a nucleophilic aromatic substitution at the 4-position, allows for the introduction of the desired amine. Using a precursor like 2-mercaptoquinazolin-4(3H)-one allows for sequential, selective functionalization at the 2 and 4 positions.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a general procedure based on established methodologies for quinazoline synthesis.[14][15]

Step 1: Synthesis of 2-Mercaptoquinazolin-4(3H)-one

  • Reactant Preparation: To a round-bottom flask, add anthranilic acid and an equimolar amount of thiourea.

  • Reaction: Gently heat the mixture without a solvent. The reaction is typically initiated by melting the reactants together and is often exothermic. Continue heating at approximately 180-200 °C for 30-45 minutes.

  • Work-up: Allow the reaction mixture to cool. Add a solution of aqueous sodium hydroxide to dissolve the product.

  • Purification: Filter the solution to remove any insoluble impurities. Acidify the filtrate with acetic acid to precipitate the 2-mercaptoquinazolin-4(3H)-one. Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of this compound

  • S-Methylation: Dissolve the 2-mercaptoquinazolin-4(3H)-one from Step 1 in a suitable solvent such as dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the thiol. Add methyl iodide (CH₃I) dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC). This yields the 2-(methylthio)quinazolin-4(3H)-one intermediate.

  • Chlorination: The intermediate from the previous step is then chlorinated, typically by refluxing with phosphorus oxychloride (POCl₃), to produce 4-chloro-2-(methylthio)quinazoline. This step activates the 4-position for nucleophilic substitution.

  • Amination: Dissolve the 4-chloro-2-(methylthio)quinazoline in a solvent like isopropanol in a sealed vessel. Add an excess of ammonia (as a solution in methanol or as ammonium hydroxide). Heat the mixture to drive the substitution reaction.

  • Final Purification: After cooling, the product will often precipitate. Collect the solid by filtration. The crude this compound can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Thione Formation cluster_step2 Step 2: Methylation & Amination A Anthranilic Acid + Thiourea B 2-Mercaptoquinazolin-4(3H)-one A->B Heat C 2-(Methylthio)quinazolin-4(3H)-one B->C CH3I, K2CO3 D 4-Chloro-2-(methylthio)quinazoline C->D POCl3 E This compound D->E NH3

References

The Multifaceted Biological Activities of 2-(Methylthio)quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous biologically active compounds.[1][2] Among the diverse array of quinazoline derivatives, those bearing a methylthio [-S(CH₃)] group at the 2-position have emerged as a particularly promising class of molecules. These compounds exhibit a remarkable breadth of pharmacological activities, most notably in the realms of oncology, infectious diseases, and inflammation. This technical guide provides an in-depth exploration of the biological activities of 2-(methylthio)quinazoline derivatives, synthesizing current research to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation, aiming to empower the scientific community in the pursuit of novel therapeutics.

Introduction: The Quinazoline Core and the Significance of the 2-(Methylthio) Substituent

Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention for their wide-ranging therapeutic potential.[3] The fusion of a pyrimidine ring with a benzene ring creates a bicyclic system that is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological properties. Several quinazoline-based drugs have received FDA approval, particularly in the field of oncology, underscoring the clinical relevance of this scaffold.[4][5]

The introduction of a methylthio group at the 2-position of the quinazoline ring has been shown to be a key determinant of biological activity. This small, lipophilic moiety can influence the molecule's binding affinity to target proteins, enhance cellular uptake, and provide a site for metabolic transformation, thereby impacting its pharmacokinetic profile.[1] This guide will focus on three primary areas where 2-(methylthio)quinazoline derivatives have demonstrated significant promise: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Targeting Key Pathways in Malignancy

The development of novel anticancer agents is a critical area of research, and 2-(methylthio)quinazoline derivatives have shown considerable potential in this arena. Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action

The anticancer effects of 2-(methylthio)quinazoline derivatives are attributed to their ability to interfere with several crucial cellular processes, including:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary and well-documented mechanism is the inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[4] Overexpression or mutation of EGFR is a common feature in many cancers. These quinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[6][7]

  • Tubulin Polymerization Inhibition: Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[8][9] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[12][13] Certain quinazoline derivatives have been shown to inhibit key components of this pathway, including PI3K and mTOR, leading to the suppression of tumor growth.[14][15]

Structure-Activity Relationship (SAR)

The anticancer potency of 2-(methylthio)quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline core and any appended moieties. Key SAR observations include:

  • Substitution at the 4-position: The nature of the substituent at the 4-position is critical for EGFR inhibitory activity. Often, an anilino group at this position is a key feature for potent inhibition.

  • Substituents on the Phenyl Ring: Modifications to the phenyl ring of the 4-anilino moiety can modulate activity. Electron-withdrawing or -donating groups at specific positions can enhance binding to the EGFR kinase domain.

  • Modifications at the 2-position: While the methylthio group is a key feature, further modifications at this position can influence activity and selectivity against different cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2-(methylthio)quinazoline derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-Alkylthio-quinazoline derivative 21HeLa2.81[16]
MDA-MB-2311.93[16]
2-Alkylthio-quinazoline derivative 22HeLa1.85[16]
MDA-MB-2312.11[16]
2-Alkylthio-quinazoline derivative 23HeLa2.15[16]
MDA-MB-2312.03[16]
2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide 12HCT-116, MCF-7, HeLa (mean)44.67[17]
2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide 18HCT-116, MCF-7, HeLa (mean)44.67[17]
2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide 22HCT-116, MCF-7, HeLa (mean)44.67[17]
2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide 24HCT-116, MCF-7, HeLa (mean)45.67[17]
Quinazoline derivative Q19HT-290.051[9]
Quinazoline-4-tetrahydroquinoline 4a4SKOV30.0027[11]
Experimental Protocols

A general and efficient method for the synthesis of the 2-(methylthio)quinazoline core involves a two-step process starting from anthranilic acid.

Step 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

  • A mixture of anthranilic acid and an appropriate isothiocyanate (e.g., methyl isothiocyanate) is refluxed in a suitable solvent like ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.

Step 2: S-Methylation to Yield 2-(Methylthio)quinazolin-4(3H)-one

  • The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • A base, such as potassium carbonate (K₂CO₃), is added to the solution to deprotonate the thione.

  • Methyl iodide (CH₃I) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The mixture is then poured into ice-water to precipitate the product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of 2-(Methylthio)quinazolin-4(3H)-one Anthranilic_Acid Anthranilic Acid Thioxo_Quinazolinone 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Anthranilic_Acid->Thioxo_Quinazolinone Reflux Isothiocyanate Isothiocyanate Isothiocyanate->Thioxo_Quinazolinone Final_Product 2-(Methylthio)quinazolin-4(3H)-one Thioxo_Quinazolinone->Final_Product S-Methylation Methyl_Iodide Methyl Iodide Methyl_Iodide->Final_Product Base Base (e.g., K₂CO₃) Base->Final_Product

Caption: Synthetic workflow for 2-(methylthio)quinazolin-4(3H)-one.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-(methylthio)quinazoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration.

G cluster_mtt MTT Assay Workflow Cell_Seeding 1. Seed Cells (96-well plate) Compound_Treatment 2. Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation 4. Formazan Formation (in viable cells) MTT_Addition->Formazan_Formation Solubilization 5. Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 6. Read Absorbance (~570 nm) Solubilization->Absorbance_Reading Data_Analysis 7. Calculate IC₅₀ Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_egfr Simplified EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Activates Quinazoline 2-(Methylthio)quinazoline Derivative Quinazoline->EGFR Inhibits Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2-(Methylthio)quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

While the exact antimicrobial mechanisms are still under investigation for many derivatives, a key target that has been identified is DNA gyrase .[18][19] DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, repair, and transcription. By inhibiting this enzyme, 2-(methylthio)quinazoline derivatives can disrupt these vital cellular processes, leading to bacterial cell death.[20][21] For antifungal activity, the mechanisms are less clear but may involve disruption of cell membrane integrity or inhibition of essential enzymes.

Structure-Activity Relationship (SAR)

The antimicrobial activity of these compounds is influenced by various structural features:

  • Substituents on the Quinazoline Ring: The presence of different functional groups on the quinazoline core can significantly impact the antimicrobial spectrum and potency.

  • Modifications of the 2-Methylthio Group: Alterations to the alkylthio chain or its replacement with other sulfur-containing moieties can modulate activity.

  • Overall Lipophilicity: The lipophilicity of the molecule plays a role in its ability to penetrate the microbial cell wall and membrane.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative 2-(methylthio)quinazoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Quinazolin-4(3H)one derivative 4aE. coli4[22]
Quinazolin-4(3H)one derivative 5aE. coli1[22]
Quinazolin-4(3H)one derivative 5cE. coli2[22]
Quinazolin-4(3H)one derivative 5dE. coli2[22]
Experimental Protocols

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[23][24][25]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 2-(methylthio)quinazoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final desired concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_mic Broth Microdilution Workflow for MIC Determination Compound_Dilution 1. Prepare Serial Dilutions of Compound Inoculation 3. Inoculate Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep 2. Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation 4. Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination 5. Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant therapeutic interest. 2-(Methylthio)quinazoline derivatives have shown potential in modulating the inflammatory cascade.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2.[26] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, which is primarily induced at sites of inflammation, these derivatives can reduce the production of pro-inflammatory prostaglandins. Some derivatives may also exhibit inhibitory activity against COX-1.[27][28]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity and COX selectivity of 2-(methylthio)quinazoline derivatives are dependent on their chemical structure:

  • Substituents at the 3-position: The nature of the substituent at the 3-position of the quinazolinone ring can significantly influence COX-2 selectivity and potency.

  • Modifications at the 2-position: The presence of the methylthio group and other substitutions at this position can impact the interaction with the active site of COX enzymes.

  • Aromatic Substituents: The presence and substitution pattern of aromatic rings attached to the quinazoline scaffold can affect the overall anti-inflammatory activity.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro COX inhibitory activity of representative quinazoline derivatives, expressed as IC₅₀ values.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Quinazolinone derivative 4>1000.33[29]
Quinazolinone derivative 6>1000.40[29]
Pyrazoloquinazoline derivative 3j0.6670.047[30]
Quinazoline derivative 9b0.064>50[27]
Experimental Protocols

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[31][32][33]

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the 2-(methylthio)quinazoline derivative orally or via intraperitoneal injection at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume of carrageenan solution (typically 1% in saline) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume of the injected paw at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

G cluster_edema Carrageenan-Induced Paw Edema Workflow Animal_Acclimatization 1. Animal Acclimatization Compound_Admin 2. Administer Compound (Test, Vehicle, Positive Control) Animal_Acclimatization->Compound_Admin Carrageenan_Injection 3. Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement 4. Measure Paw Volume (at various time points) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 5. Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

2-(Methylthio)quinazoline derivatives represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. The mechanisms of action, while varied, often involve the inhibition of key enzymes and signaling pathways that are fundamental to the pathophysiology of these diseases.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: Further studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds, particularly for their antimicrobial and anti-inflammatory activities.

  • Structure-Activity Relationship Refinement: A more systematic exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective derivatives.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.[34][35][36]

  • Combination Therapies: Investigating the potential of 2-(methylthio)quinazoline derivatives in combination with existing therapeutic agents could lead to synergistic effects and overcome drug resistance.

By continuing to explore the rich chemical space of 2-(methylthio)quinazolines, the scientific community is well-positioned to uncover novel therapeutic agents that can address significant unmet medical needs.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinazoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a fusion of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry and drug discovery.[1][2] Naturally occurring quinazoline alkaloids and their synthetic derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] This has led to the successful development of several FDA-approved drugs, such as gefitinib and erlotinib, for cancer therapy.[5][6] This technical guide provides a comprehensive overview of the discovery and synthesis of novel quinazoline alkaloids. It delves into modern discovery strategies, from natural product isolation to computational screening. A significant portion is dedicated to the evolution of synthetic methodologies, highlighting classical routes and recent advancements in transition-metal catalysis, multi-component reactions, and green chemistry approaches.[7][8] Through detailed protocols, case studies of prominent alkaloids, and an analysis of structure-activity relationships, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this dynamic field of medicinal chemistry.

The Quinazoline Core: A Cornerstone of Medicinal Chemistry

Quinazoline is a nitrogen-containing heterocyclic compound first isolated from the alkaloid vasicine.[9][10] Its structure, featuring a benzene ring fused to a pyrimidine ring, provides a versatile and adaptable scaffold for molecular interactions with various biological targets.[9] The oxidized forms, quinazolinones, are the most prominent members of the quinazoline alkaloid family and are classified based on the position of the oxo group, with 4(3H)-quinazolinones being of particular interest.[11]

The therapeutic potential of this scaffold is exceptionally broad. Quinazoline derivatives have been rigorously investigated and have shown significant efficacy as:

  • Anticancer Agents: Many derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or as inhibitors of DNA repair enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1).[5] Several have been approved for clinical use against various tumors.[5][6]

  • Antimicrobial and Antiviral Agents: The quinazoline nucleus is a key component in compounds showing activity against bacteria, fungi, and viruses, including the influenza virus.[1]

  • Anti-inflammatory Agents: Certain derivatives exhibit potent anti-inflammatory effects.[1]

  • Central Nervous System (CNS) Agents: The lipophilicity of the quinazolinone structure allows it to penetrate the blood-brain barrier, making it a suitable candidate for targeting CNS diseases.[11]

The stability of the quinazoline ring system and the relative ease of its synthesis have made it a continuous focus for scientists.[11] Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 3, 6, and 8 are particularly significant for modulating pharmacological activity.[11]

Discovery of Novel Quinazoline Scaffolds

The discovery pipeline for new quinazoline-based therapeutic agents leverages both natural sources and modern screening technologies.

Isolation from Natural Sources

Quinazoline alkaloids are found in a variety of plants, microorganisms, and even animals.[6][11] Historically, natural product isolation has been the primary source of novel quinazoline structures. Prominent examples include:

  • Vasicine and Vasicinone: Isolated from Adhatoda vasica, these alkaloids are known for their bronchodilatory effects.[7][9]

  • Rutaecarpine: A pentacyclic indolopyridoquinazolinone alkaloid from Evodia rutaecarpa, it possesses anti-inflammatory, vasodilatory, and cytotoxic properties.[12][13]

  • Luotonin A: Isolated from Peganum nigellastrum, this alkaloid is a known DNA topoisomerase I inhibitor, making it a lead structure for anticancer drug development.[14][15]

Modern Discovery Workflow

Contemporary drug discovery employs a more targeted and rapid approach, often beginning with computational methods to identify promising candidates before synthesis and biological testing.

G cluster_0 In Silico & Computational Phase cluster_1 Synthetic & Experimental Phase cluster_2 Preclinical Development Virtual_Screening Virtual Screening & Target Identification Library_Design Library Design of Quinazoline Derivatives Virtual_Screening->Library_Design Identifies Scaffolds ADMET_Prediction ADMET Profiling & Pharmacokinetics Library_Design->ADMET_Prediction Generates Candidates Synthesis Chemical Synthesis & Purification ADMET_Prediction->Synthesis Prioritizes Compounds HTS High-Throughput Biological Screening Synthesis->HTS Provides Test Compounds SAR_Studies Structure-Activity Relationship (SAR) HTS->SAR_Studies Generates Activity Data SAR_Studies->Library_Design Refines Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Identifies Leads In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Testing Optimizes Properties

Caption: Workflow for Modern Discovery of Novel Quinazoline Alkaloids.

This workflow integrates computational screening to identify potential phosphodiesterase 10A (PDE10A) inhibitors for Parkinson's disease, for instance, with subsequent molecular dynamics simulations to evaluate the stability of protein-ligand complexes.[16] This approach accelerates the discovery process by prioritizing compounds with favorable drug-like properties before committing to resource-intensive synthesis.[16]

Synthetic Methodologies: From Classic Reactions to Modern Catalysis

The synthesis of the quinazoline core has evolved significantly, with modern methods offering higher yields, greater functional group tolerance, and more environmentally friendly conditions.

Classical Synthesis
  • Niementowski Synthesis: This method involves the condensation of anthranilic acid with acid amides to form 4(3H)-quinazolinones.[11] While simple, it often requires high temperatures.

  • Griess Synthesis: The first reported synthesis of the quinazolinone core, it involves the reaction of anthranilic acid with cyanogens.[9]

Modern Synthetic Strategies

Recent years have seen a surge in the development of sophisticated and efficient protocols for constructing the quinazoline scaffold.[17]

Table 1: Comparison of Modern Synthetic Methodologies for Quinazolines

MethodologyCatalyst/ReagentKey FeaturesAdvantages
Transition-Metal Catalysis Pd(II), Cu(I)/Cu(II), Fe(II)/Fe(III), Mn(I)C-H activation, cross-coupling, acceptorless dehydrogenative coupling (ADC).[7][18]High efficiency, broad substrate scope, atom economy.[7]
Microwave-Assisted Synthesis N/A (Energy Source)Rapid heating, shorter reaction times.Improved yields, reduced side products, faster optimization.[11][19]
Multi-Component Reactions (MCRs) Often acid or base-catalyzedOne-pot synthesis combining three or more reactants.High efficiency, simplicity, eco-friendly, diversity-oriented.[8][20]
Organocatalysis Small organic molecules (e.g., L-proline, acetic acid)Metal-free catalysis.Avoids toxic metal catalysts, mild reaction conditions, green chemistry.[19]
Transition-Metal-Catalyzed Synthesis: A Deeper Look

Transition-metal catalysis has revolutionized the synthesis of quinazolines by enabling novel bond formations under mild conditions.[7] A prominent strategy is the Acceptorless Dehydrogenative Coupling (ADC), which avoids the use of stoichiometric oxidants, producing only hydrogen and water as byproducts.[7]

G Start_A 2-Aminobenzyl Alcohol Intermediate_1 Dehydrogenation (Oxidation of Alcohol) Start_A->Intermediate_1 Start_B Primary Amide Intermediate_2 Condensation Start_B->Intermediate_2 Catalyst Mn(I) Catalyst (NNN-Tridentate Ligand) Catalyst->Intermediate_1 Catalyzes Intermediate_1->Intermediate_2 Byproduct H₂ + H₂O Intermediate_1->Byproduct Releases H₂ Intermediate_3 Intramolecular Cyclization & Dehydration Intermediate_2->Intermediate_3 Product 2-Substituted Quinazoline Intermediate_3->Product Intermediate_3->Byproduct Releases H₂O

Caption: Mn(I)-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) Pathway.

Case Studies in Synthesis

The versatility of modern synthetic methods is best illustrated through their application to the total synthesis of complex, biologically active quinazoline alkaloids.

Rutaecarpine

Rutaecarpine is a pentacyclic alkaloid with a wide range of biological activities.[12][13] Its synthesis has been a subject of interest for many research groups.

Protocol: Synthesis of Rutaecarpine via Aminal Intermediate [12]

This protocol outlines a key step in a common synthetic route to Rutaecarpine.

Step 1: Formation of the Aminal Intermediate

  • To a solution of tryptamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a solution of 2-aminobenzaldehyde (1 equivalent).

  • Stir the reaction mixture at room temperature for 2-4 hours until the formation of the intermediate aminal is complete, as monitored by Thin Layer Chromatography (TLC).

  • The intermediate is often used in the next step without further purification.

Step 2: Cyclization and Oxidation

  • To the solution containing the aminal intermediate, add an oxidizing agent (e.g., DDQ or elemental sulfur) and a Lewis or Brønsted acid catalyst.

  • Reflux the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure Rutaecarpine.

Luotonin A

Luotonin A's ability to inhibit Topoisomerase I has made it an attractive target for synthetic chemists aiming to develop new anticancer agents.[14][15][21] Many synthetic strategies have been developed, often focusing on the construction of the pentacyclic core.[22] Aza-Diels-Alder reactions are a frequently used key step.[22]

Protocol: Key Cycloaddition Step for Luotonin A Synthesis [15]

This protocol describes a general intramolecular cycloaddition approach, a cornerstone for building the Luotonin A skeleton.

Step 1: Preparation of the Cycloaddition Precursor

  • Synthesize a precursor molecule containing both a diene and a dienophile moiety appropriately positioned for an intramolecular [4+2] cycloaddition. This typically involves coupling a substituted quinoline component with a quinazoline precursor.

Step 2: Intramolecular Cycloaddition

  • Dissolve the precursor in a high-boiling point solvent such as 1,2,4-trichlorobenzene.

  • Heat the solution under microwave irradiation or conventional heating to a high temperature (e.g., 180-220 °C) to facilitate the cycloaddition and subsequent aromatization.[22]

  • Monitor the reaction by LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture and dilute it with an appropriate organic solvent.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product via flash column chromatography to yield the pentacyclic core of Luotonin A. Further functional group manipulations may be required to complete the synthesis of the natural product.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The clinical success of quinazoline derivatives is a testament to their therapeutic potential. This success is built upon a deep understanding of how the molecule's structure relates to its biological activity.

Anticancer Activity

The most significant clinical application of quinazolines is in oncology. Drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are potent EGFR tyrosine kinase inhibitors used to treat non-small-cell lung cancer (NSCLC).[5]

G EGFR EGFR Pathway Downstream Signaling (Proliferation, Survival) EGFR->Pathway Phosphorylates & Activates Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Binds to ATP-binding site ATP ATP ATP->EGFR Activates Apoptosis Apoptosis (Cell Death) Pathway->Apoptosis Inhibits

Caption: Mechanism of EGFR Inhibition by Gefitinib.

Table 2: Biological Activities of Selected Novel Quinazoline Derivatives

Compound IDTarget Cell Line(s)Biological ActivityIC₅₀ ValueReference
Compound 18 MGC-803 (Gastric Cancer)Antiproliferative, Apoptosis Induction0.85 µM[23]
Compound 26 Caco-2, HepG2, MCF-7CytotoxicityPotent (specific values not stated)[11]
Quinazolinone Benzoate (13) Mycobacterium tuberculosisAnti-tuberculosisSignificant activity[11]
8-piperazinyl-9-fluoro-luotonin A HepG2, A549, MCF-7, HeLaAntiproliferative3.58 - 6.19 µM[22]
VA-1 (Semi-synthetic) PlasmodiumAntiplasmodial6.0 µg/mL[24]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Key SAR Insights
  • Position 4: Substitution at this position is critical. For EGFR inhibitors, an anilino group is often required for high potency.

  • Positions 6 and 7: Introduction of small, flexible alkoxy groups at these positions on the benzene ring can enhance binding affinity to the kinase domain of EGFR.

  • Position 2: Modifications at this position can drastically alter the biological target and activity profile.

  • Position 3: Adding different heterocyclic moieties at this position has been shown to increase activity in various assays.[11]

Future Perspectives and Conclusion

The field of quinazoline alkaloids continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Novel Scaffolds: The synthesis of 2,3-fused quinazolinones and other complex, rigid analogues is gaining attention as a strategy to improve selectivity and potency.[25]

  • Green Chemistry: The development of more sustainable synthetic methods, such as organocatalytic and MCR approaches, will be crucial.[8][19] These methods reduce reliance on hazardous reagents and solvents.

  • New Biological Targets: While oncology has been a major focus, the vast chemical space of quinazoline derivatives offers opportunities to explore new therapeutic areas, including neurodegenerative diseases and infectious diseases.[16]

  • Hybrid Molecules: Combining the quinazoline scaffold with other pharmacophores to create hybrid molecules is a promising strategy for developing multifunctional drugs that can address complex diseases like cancer through synergistic interactions.[9]

References

A Technical Guide to the Therapeutic Applications of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of therapeutic applications.[1][2][3] This technical guide provides an in-depth exploration of the core therapeutic areas where quinazoline derivatives have made a significant impact, including oncology, cardiovascular medicine, and infectious diseases. We will dissect the molecular mechanisms of action, delve into the critical structure-activity relationships (SAR) that govern efficacy, and provide validated experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, bridging the gap between fundamental chemistry and clinical application.

Introduction: The Quinazoline Scaffold

Quinazoline is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[2] This aromatic structure provides a versatile and robust framework for synthetic modification, allowing chemists to fine-tune its physicochemical properties and biological activity. Its ability to interact with a wide array of biological targets has led to its prominence in drug discovery.

The therapeutic journey of quinazolines has evolved from early discoveries of their antimicrobial and anticonvulsant properties to the development of highly targeted therapies.[4][5][6] Today, several FDA-approved drugs containing the quinazoline core are in clinical use, validating its importance in modern medicine.[4][7][8]

Key Therapeutic Areas & Mechanisms of Action

Anticancer Applications: Targeting Kinase Signaling

Quinazoline derivatives have arguably made their most significant impact in oncology.[4][9] Many function as potent inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways controlling cell growth, proliferation, and survival.[4][10]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

A primary target for many quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[4][11][12] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[11][13][14]

Quinazoline inhibitors like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are designed as ATP-competitive inhibitors.[11][15][16] They bind reversibly to the ATP-binding pocket within the EGFR's intracellular kinase domain.[11][13][15] This action blocks the autophosphorylation of the receptor, thereby halting the downstream activation of critical pro-survival pathways like the Ras/Raf/MAPK and PI3K/Akt/mTOR cascades.[9][17] The ultimate cellular consequences are cell cycle arrest, typically at the G1/S phase, and the induction of apoptosis (programmed cell death).[11][18]

Several quinazoline-based kinase inhibitors have been approved by the FDA for cancer treatment, including:

  • Gefitinib (Iressa®): For NSCLC with specific EGFR mutations.[4][7][11]

  • Erlotinib (Tarceva®): For NSCLC and pancreatic cancer.[4][13][14]

  • Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2 for breast cancer.[4][7]

  • Afatinib (Gilotrif®): An irreversible inhibitor for EGFR-mutated NSCLC.[4][7]

Other Anticancer Mechanisms: Beyond EGFR, quinazoline derivatives have been developed to inhibit other key cancer-related targets:

  • Tubulin Polymerization: Some compounds disrupt microtubule formation, a process essential for cell division.[4][19]

  • PI3K/Akt/mTOR Pathway: Direct inhibition of components in this pathway can suppress tumor growth and survival.[4][9][20]

  • PARP-1 Inhibition: Targeting Poly(ADP-ribose)polymerase-1 (PARP-1) interferes with DNA repair mechanisms in cancer cells.[3][4]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF Ligand EGF->EGFR Binds ATP ATP ATP->P Gefitinib Gefitinib (Quinazoline) Gefitinib->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival Gefitinib->Proliferation Apoptosis Apoptosis Gefitinib->Apoptosis Ras Ras/Raf/MAPK Pathway P->Ras PI3K PI3K/Akt/mTOR Pathway P->PI3K Ras->Proliferation PI3K->Proliferation Adrenergic_Blockade cluster_vessel Vascular Smooth Muscle Cell cluster_synapse Synaptic Cleft Alpha1 α1-Adrenergic Receptor Constriction Vasoconstriction (Increased Blood Pressure) Alpha1->Constriction Relaxation Vasodilation (Decreased Blood Pressure) NE Norepinephrine NE->Alpha1 Binds & Activates Prazosin Prazosin (Quinazoline) Prazosin->Alpha1 Blocks Binding Prazosin->Relaxation workflow cluster_workflow Screening Workflow start Synthesized Quinazoline Compound assay1 Primary Screen: Cell Viability Assay (e.g., MTT Assay) start->assay1 decision1 Is IC50 < Threshold? assay1->decision1 assay2 Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) decision1->assay2 Yes inactive Inactive Compound decision1->inactive No decision2 Is Target Inhibition Confirmed? assay2->decision2 assay3 Mechanism of Action: Western Blot for Downstream Signaling decision2->assay3 Yes decision2->inactive No end Lead Candidate for In Vivo Studies assay3->end

References

A Technical Guide to the Synthetic Routes for 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities. Molecules like Gefitinib and Erlotinib, pivotal in targeted cancer therapy, highlight the significance of the 2,4-disubstituted quinazoline motif.[1][2] This technical guide provides an in-depth review of the principal synthetic strategies for constructing 2,4-disubstituted quinazolines. It navigates from classical cyclocondensation reactions to modern transition-metal-catalyzed methodologies, including palladium-catalyzed cross-coupling and rhodium/cobalt-catalyzed C-H activation.[3][4] Each section explains the underlying chemical principles, provides detailed, field-proven experimental protocols, and presents quantitative data to guide researchers, scientists, and drug development professionals in this vital area of synthetic chemistry.

Introduction: The Privileged Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is classified as a "privileged structure" in drug discovery. This designation is earned by its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The substituents at the C2 and C4 positions are particularly crucial for modulating biological activity, making the development of efficient and versatile synthetic routes to 2,4-disubstituted analogs a primary objective for synthetic and medicinal chemists. This guide will explore the evolution of these synthetic methods, providing both foundational knowledge and cutting-edge techniques.

Classical Approaches: Cyclocondensation Strategies

The most traditional and direct methods for quinazoline synthesis involve the construction of the pyrimidine ring onto a pre-functionalized benzene precursor. These cyclocondensation reactions, while often requiring harsh conditions, remain valuable for their straightforwardness and scalability.

The Niementowski Quinazoline Synthesis

A foundational method is the Niementowski synthesis, which typically involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[1][6] This intermediate is then chlorinated and subsequently substituted to yield the desired 2,4-disubstituted product. The driving force for the initial cyclization is the formation of a stable, fused aromatic system via dehydration.

Causality in Experimental Design: The choice of amide directly installs the C2 substituent, while the anthranilic acid derivative defines the substitution pattern on the benzo portion of the scaffold. High temperatures (130–150°C) are necessary to overcome the activation energy for the intramolecular cyclization and dehydration steps.[1] Microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields compared to conventional heating.[7]

References

The Strategic Versatility of the 2-(Methylthio)quinazolin-4-amine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This technical guide delves into the unique potential of a specific, yet underexplored, derivative: the 2-(Methylthio)quinazolin-4-amine core. We will explore its synthetic accessibility, chemical versatility, and its role as a versatile template for the design of novel therapeutics. This document provides an in-depth analysis of its structure-activity relationships (SAR), key therapeutic applications with a focus on kinase inhibition, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Quinazoline Core: A Foundation of Therapeutic Success

Quinazolines, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine ring, have a rich history in medicinal chemistry.[3] Their structural rigidity, combined with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a wide array of therapeutic agents with activities including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive effects.[3][4][5]

A significant portion of quinazoline-based drugs, particularly in oncology, are kinase inhibitors.[6] Marketed drugs like Gefitinib, Erlotinib, and Lapatinib, all featuring a 4-anilinoquinazoline core, underscore the scaffold's effectiveness in targeting ATP-binding sites of kinases such as the Epidermal Growth Factor Receptor (EGFR).[6][7][8] The 4-amino group is a critical pharmacophoric feature, often forming key hydrogen bond interactions within the kinase hinge region.[1]

Introducing the this compound Scaffold

While the 4-amino position has been extensively explored, modifications at the 2-position offer a strategic vector for optimizing potency, selectivity, and drug-like properties. The introduction of a methylthio (-SCH₃) group at this position creates the this compound scaffold, a unique chemical entity with distinct characteristics.

The methylthio group is a moderately lipophilic, non-ionizable group that can engage in various non-covalent interactions, including hydrophobic and sulfur-pi interactions. Its presence can influence the overall electronic properties of the quinazoline ring system and provide a handle for further chemical elaboration.

Rationale for Exploration

The decision to focus on the 2-(methylthio) substituent is driven by several key factors:

  • Synthetic Tractability: As will be detailed, the introduction of the methylthio group is often straightforward, typically involving the methylation of a 2-mercaptoquinazoline precursor.

  • Modulation of Physicochemical Properties: The -SCH₃ group can improve metabolic stability and cell permeability compared to more polar or reactive functionalities.

  • Novel Chemical Space: It allows for the exploration of new chemical space, potentially leading to inhibitors with novel binding modes or improved selectivity profiles against challenging targets.

  • Versatile Derivatization: The sulfur atom can be oxidized to sulfoxide or sulfone, or the methyl group can be replaced with other alkyl or aryl moieties, providing a rich platform for SAR studies.[7]

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its derivatives generally follows a convergent strategy, building upon readily available precursors.

Core Synthesis Workflow

A common and reliable route begins with anthranilic acid derivatives and proceeds through a 2-mercapto-4-oxoquinazoline intermediate.

Synthesis_Workflow A Anthranilic Acid Derivative B 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one A->B Reaction with Isothiocyanate C 2-(Methylthio)quinazolin-4(3H)-one B->C Methylation (e.g., MeI, NaOH) D 4-Chloro-2-(methylthio)quinazoline C->D Chlorination (e.g., POCl₃, SOCl₂) E This compound Derivative D->E Nucleophilic Substitution (Amine, R-NH₂)

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Generic this compound

This protocol is a representative synthesis, adapted from established methodologies.[9]

Step 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

  • To a solution of anthranilic acid (1 eq.) in ethanol, add an equimolar amount of an appropriate isothiocyanate.

  • Reflux the mixture for 4-6 hours.

  • Upon cooling, the intermediate thiourea derivative often precipitates.

  • Filter the solid and reflux in an acidic solution (e.g., HCl in ethanol) for 2-4 hours to effect cyclization.

  • Cool the reaction mixture, filter the resulting solid, wash with cold ethanol, and dry to yield the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Step 2: Synthesis of 2-(Methylthio)quinazolin-4(3H)-one

  • Suspend the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).

  • Stir the mixture until a clear solution is obtained.

  • Add methyl iodide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction for 2-3 hours. The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water, and dry to obtain the 2-(methylthio)quinazolin-4(3H)-one.[9]

Step 3: Synthesis of 4-Chloro-2-(methylthio)quinazoline

  • To the 2-(methylthio)quinazolin-4(3H)-one (1 eq.), add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-(methylthio)quinazoline.

Step 4: Synthesis of the Final this compound Derivative

  • Dissolve the 4-chloro-2-(methylthio)quinazoline (1 eq.) in a suitable solvent like isopropanol or toluene.

  • Add the desired primary or secondary amine (1-1.2 eq.).

  • Reflux the mixture for 2-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate as a hydrochloride salt.

  • Filter the solid or concentrate the solution and purify the residue by column chromatography to obtain the final product.[10]

Therapeutic Applications and Biological Activity

The this compound scaffold has been investigated for a range of biological activities, with the most prominent being in the field of oncology.

Anticancer Activity: Kinase Inhibition

The quinazoline core is a well-established ATP-competitive kinase inhibitor scaffold.[1] The 4-amino group typically serves as the primary hinge-binding element. The 2-(methylthio) group, in this context, projects into a different pocket of the ATP-binding site, where it can be modified to enhance potency and selectivity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site Hinge Hinge Region Pocket Hydrophobic Pocket Inhibitor 4-Amino Group Quinazoline Core 2-Methylthio Group Inhibitor:n1->Hinge H-Bonding Inhibitor:n3->Pocket Hydrophobic Interaction

Caption: Binding model of a this compound inhibitor in a kinase active site.

Case Study: EGFR and Aurora Kinase Inhibition

Derivatives of the 4-aminoquinazoline scaffold have shown potent inhibitory activity against EGFR and Aurora kinases.[4][11] While direct examples of 2-(methylthio) derivatives are less common in high-impact literature, related 2-alkylthio compounds have been synthesized and evaluated. For instance, structure-activity relationship (SAR) studies on similar quinazolines have demonstrated that modifications at the 2-position can significantly impact selectivity between different kinases.[1] The introduction of a thioether linkage provides a vector to probe deeper into the active site, potentially displacing key water molecules or interacting with less conserved residues, thereby achieving selectivity.

Compound Class Target Kinase Reported Activity (IC₅₀) Key SAR Insight Reference
4-AnilinoquinazolinesEGFRNanomolar rangeThe 4-anilino moiety is crucial for activity. Substituents on the aniline ring modulate potency.[4]
Quinazolin-4-amine DerivativesAurora ANanomolar rangeSelectivity over Aurora B can be achieved by exploiting structural differences in the kinase domain.[11]
2-Alkylthio-N-quinazolinesVarious Cancer LinesMicromolar rangeThe nature of the alkylthio group and substituents on the quinazoline core influence antiproliferative effects.[7]
4-Thio-5,8-dideazafolatesThymidylate SynthasePotent InhibitionReplacement of 4-oxo with 4-thio maintains activity, but a 4-(methylthio) group impairs inhibition.[9]
Antimicrobial and Other Activities

Beyond oncology, the broader quinazoline scaffold has demonstrated significant potential as an antimicrobial agent.[3][12] SAR studies have shown that substitutions at the 2- and 4-positions are critical for antibacterial and antifungal activity.[4] For example, certain 2,4,6-trisubstituted quinazolines show activity against both gram-positive and gram-negative bacteria.[4] While specific data for this compound in this context is sparse, it represents a promising area for future investigation.

Structure-Activity Relationship (SAR) Insights

Synthesizing data from various quinazoline-based studies allows us to extrapolate key SAR principles applicable to the this compound scaffold.

SAR_Diagram cluster_regions Scaffold R4 R4: Amine Group - H-bond donor/acceptor - Crucial for hinge binding - Bulky groups can confer selectivity R4->p4 R2 R2: Methylthio Group - Modulates solubility & metabolism - Fills hydrophobic pocket - Can be oxidized or replaced for SAR R2->p2 R67 R6/R7: Benzene Ring - Solubilizing groups (e.g., methoxy) - Can improve PK properties - Halogens can increase potency R67->p67

Caption: Key Structure-Activity Relationship points on the this compound scaffold. (Note: Image is representational).

  • Position 4 (Amine): This is the most critical position for interaction with many biological targets, especially kinases.[6] The N-H group often acts as a hydrogen bond donor. The substituent on the amine (e.g., an aniline ring in EGFR inhibitors) dictates target specificity and potency.

  • Position 2 (Methylthio): The -SCH₃ group offers a handle for fine-tuning. Replacing the methyl with larger or more functionalized alkyl chains can probe deeper pockets in an active site.[7] One study on thymidylate synthase inhibitors found that while a 4-thio group was well-tolerated, a 4-(methylthio) group was detrimental, highlighting the sensitivity of some targets to this modification.[9]

  • Positions 6 and 7: These positions on the benzene ring are frequently modified to improve solubility and pharmacokinetic properties. Small electron-donating groups like methoxy (-OCH₃) are common and can enhance activity.[13]

Future Perspectives and Conclusion

The this compound scaffold is a promising, yet relatively untapped, platform for drug discovery. While the broader quinazoline family has been extensively studied, this specific core offers a unique combination of synthetic accessibility and physicochemical properties that merit further investigation.

Future research should focus on:

  • Systematic Library Synthesis: Creating focused libraries with diverse substitutions at the 4-amino position and modifications of the 2-methylthio group (e.g., varying the alkyl chain, oxidation to sulfone).

  • Broad Biological Screening: Testing these libraries against a wide range of targets, including various kinase families, bacterial and fungal strains, and viral enzymes.

  • Structural Biology: Obtaining co-crystal structures of active compounds with their targets to elucidate binding modes and rationalize SAR, guiding the next generation of inhibitor design.

References

Introduction: The Quinazoline Scaffold and the Strategic Role of the Methylthio Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacology of Methylthio-Substituted Quinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous biologically active compounds and several FDA-approved drugs, particularly in oncology.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrimidine ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets.[2][3] Modifications to the quinazoline core allow for the fine-tuning of pharmacological properties, and the introduction of a methylthio (-SCH₃) group is a strategic choice of significant interest.[1]

The methylthio group, a small and lipophilic moiety, can substantially influence a molecule's biological activity, selectivity, and pharmacokinetic profile.[1][4] It can enhance binding affinity to target proteins, improve cellular uptake, and serve as a metabolic handle, providing medicinal chemists with an opportunity to modulate the drug's half-life and clearance.[4] This guide provides a comprehensive exploration of the synthesis, pharmacology, and structure-activity relationships of methylthio-substituted quinazolines, grounded in established experimental protocols and quantitative data.

Core Synthesis Strategies

The primary and most direct route to synthesizing 4-(methylthio)quinazoline derivatives is a robust two-step process: the formation of a quinazoline-4-thione precursor, followed by a selective S-methylation.[5] This foundational method can be adapted to produce a wide variety of substituted analogs.

Step 1: Synthesis of the Quinazoline-4-thione Precursor

The initial and critical step is the creation of the quinazoline-4-thione core. A common and effective method is the thionation of the corresponding quinazolin-4-one, often using a reagent like Phosphorus Pentasulfide (P₄S₁₀).[5] The choice of starting from the appropriately substituted anthranilic acid allows for the introduction of desired functionalities onto the benzene ring portion of the scaffold.[5]

Step 2: S-Methylation of Quinazoline-4-thione

The second key step is the selective methylation of the sulfur atom at the 4-position. The regioselectivity of this alkylation is a critical consideration. Quinazoline-4(3H)-thione exists in tautomeric forms, and its corresponding anion is ambident, meaning it has two reactive sites: the sulfur (S) and the nitrogen (N) atoms.[6] The reaction conditions must be carefully controlled to favor the desired S-alkylation over the N-alkylation byproduct. The use of polar protic solvents like ethanol and "soft" methylating agents such as methyl iodide generally favors the formation of the desired 4-(methylthio)quinazoline product.[6]

An alternative route involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline intermediate with a methylthiolate salt.[6][7] This method leverages the high reactivity of the 4-position on the quinazoline ring towards nucleophilic attack.[6]

Experimental Protocol: Synthesis of 4-(Methylthio)quinazoline via S-Methylation

This protocol details the S-methylation of a quinazoline-4-thione precursor, a foundational reaction in this chemical space.

Materials:

  • Quinazoline-4-thione

  • Methyl Iodide

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (polar aprotic solvent)[5]

Procedure:

  • Dissolution: Dissolve Quinazoline-4-thione in the chosen solvent within a round-bottom flask.

  • Deprotonation: Add the base (e.g., Potassium Carbonate) to the solution. This deprotonates the thiol group, forming a more nucleophilic thiolate anion, which is crucial for the subsequent reaction.[5]

  • Methylation: Add methyl iodide dropwise to the reaction mixture. The thiolate anion attacks the methyl iodide in an Sₙ2 reaction, displacing the iodide and forming the methylthio ether linkage.[5]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[6]

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.[6]

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-(methylthio)quinazoline.[5]

cluster_synthesis Core Synthesis Route to 4-(Methylthio)quinazoline quinazolinone Quinazolin-4-one thionation Thionation (P₄S₁₀, Pyridine) quinazolinone->thionation thione Quinazoline-4-thione thionation->thione methylation S-Methylation (CH₃I, Base) thione->methylation product 4-(Methylthio)quinazoline methylation->product

Caption: Core synthesis route to 4-(methylthio)quinazoline.[5]

Pharmacology and Mechanism of Action

Methylthio-substituted quinazolines exhibit a diverse range of pharmacological activities, with anticancer properties being the most extensively studied.[7][8] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in diseases like cancer.[5]

Anticancer Activity

The anticancer effects of many quinazoline derivatives are attributed to their ability to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][8] These kinases are crucial regulators of cellular signaling pathways responsible for cell proliferation, survival, and angiogenesis.[1][7] By competitively binding to the ATP-binding site of the kinase, these compounds block the downstream signaling cascade, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][2]

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent EGFR tyrosine kinase inhibition.[7] While direct data on 4-(methylthio)quinazoline is limited, derivatives containing this scaffold are proposed to act similarly, inhibiting key kinases in pathways like the MAPK/ERK signaling cascade.[7]

cluster_pathway Simplified EGFR Signaling and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P P EGFR->P RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Methylthio- Quinazoline Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and its inhibition.[4]

Antibacterial and Other Activities

Beyond oncology, quinazoline derivatives have shown promise as antibacterial, anti-inflammatory, antiviral, and even antihistaminic agents.[3][8][9][10] Some 2-substituted quinazolines have demonstrated broad-spectrum antibacterial activity, with a proposed mechanism involving the inhibition of bacterial RNA transcription and translation.[11] The diverse biological activities underscore the versatility of the quinazoline scaffold in drug discovery.[12][13]

Structure-Activity Relationship (SAR) Insights

The biological activity of methylthio-substituted quinazolines is highly dependent on the nature and position of substituents on the quinazoline core.[8]

  • Substitution at the 4-position: The presence of a methylthiophenyl group at the 4-position has been shown to be favorable for antiproliferative activity. One such derivative exhibited a potent inhibitory concentration (IC50) of 0.34 μM against the A549 lung cancer cell line.[8]

  • Modifications on the Quinazoline Core: The introduction of electron-donating groups at the 6- and 7-positions of the quinazoline ring can enhance anticancer activity.[8]

  • Role of Nitrogen Atoms: The N-1 and N-3 atoms of the quinazoline ring are often crucial for binding to the hinge region of the ATP-binding pocket in kinases, forming key hydrogen bonds.[8][14]

  • Impact of the Methylthio Group: In some contexts, the introduction of a 4-methylthio substituent severely impaired activity, as seen in studies of thymidylate synthase inhibitors.[15][16] This highlights that the influence of the methylthio group is context-dependent and target-specific, necessitating careful empirical evaluation for each new series of compounds.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of novel compounds is typically quantified by their IC₅₀ value, which represents the concentration required for 50% inhibition of cell growth.[1]

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-(methylthiophenyl)-quinazoline derivativeA549 (Lung)0.34[8]
2-methylthio-quinazolin-4(3H)-one derivativeMCF-7 (Breast)Potent Activity Reported[12]
2-methylthio-quinazolin-4(3H)-one derivativeHepG-2 (Liver)Potent Activity Reported[12]

Note: The data presented is compiled from different studies and is intended for comparative purposes.[4]

Key Experimental Workflows

Reproducibility and validation are paramount in pharmacological research. The following protocols outline key assays used to evaluate the anticancer activity of methylthio-substituted quinazolines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for determining the IC₅₀ values of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (methylthio-substituted quinazoline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.[1]

cluster_workflow MTT Cytotoxicity Assay Workflow step1 1. Cell Seeding (96-well plate) step2 2. Compound Treatment (Serial Dilution) step1->step2 step3 3. MTT Addition (Incubate 2-4h) step2->step3 step4 4. Formazan Solubilization (Add DMSO) step3->step4 step5 5. Absorbance Reading (~570nm) step4->step5 step6 6. Data Analysis (Calculate IC₅₀) step5->step6

Caption: Experimental workflow for the MTT cytotoxicity assay.[4]

Conclusion and Future Directions

Methylthio-substituted quinazolines represent a promising and versatile scaffold in medicinal chemistry. Their synthetic accessibility allows for diverse structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[7] The demonstrated anti-proliferative activity, often mediated through the inhibition of critical signaling kinases, underscores the therapeutic potential of this compound class, particularly in oncology.[7]

Future research should focus on more direct comparative studies to fully elucidate the structure-activity relationship of the methylthio group at various positions on the quinazoline core.[4] Elucidating the precise binding modes through co-crystallization studies with target proteins will be invaluable for rational drug design. Furthermore, exploring the metabolic fate of the methylthio moiety will provide crucial insights for optimizing the pharmacokinetic properties of next-generation quinazoline-based therapeutics.

References

Methodological & Application

Application Note & Synthesis Protocol: 2-(Methylthio)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the synthesis of 2-(Methylthio)quinazolin-4-amine, a key intermediate in medicinal chemistry and drug development. Quinazoline derivatives are recognized for their broad spectrum of biological activities, making them a focal point of pharmaceutical research.[1] This protocol details a robust and efficient two-step synthetic pathway commencing from the readily available starting material, 2-aminobenzonitrile. The methodology involves an initial condensation and cyclization reaction with thiourea to form a thione intermediate, followed by a selective S-methylation to yield the final product. This application note is designed for researchers and scientists, offering not only a step-by-step procedure but also explaining the underlying chemical principles, key optimization parameters, and characterization data.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is classified as a "privileged scaffold" in medicinal chemistry.[1][2] This distinction arises from its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, underscoring its therapeutic importance.

This compound is a particularly valuable derivative. The methylthio group at the C2 position serves as an excellent leaving group, enabling facile nucleophilic substitution. This allows for the strategic introduction of various amines, alcohols, and other nucleophiles, providing a powerful platform for generating extensive libraries of novel C2-substituted 4-aminoquinazoline analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Overall Synthetic Strategy

The synthesis is designed as a two-step process that is both efficient and scalable. The pathway begins with the cyclization of 2-aminobenzonitrile with thiourea to construct the core quinazoline thione ring system. The subsequent step involves the selective methylation of the sulfur atom to furnish the target compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation A 2-Aminobenzonitrile C 4-Amino-1,2-dihydroquinazoline-2-thione (Intermediate) A->C Reflux B Thiourea B->C Reflux D Intermediate F This compound (Final Product) D->F Base (e.g., K2CO3) Solvent (e.g., DMF) E Methyl Iodide E->F Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Overall two-step synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 4-Amino-1,2-dihydroquinazoline-2-thione (Intermediate)

Principle & Mechanism: This reaction is a condensation-cyclization process. The initial step involves a nucleophilic attack from an amino group of thiourea onto the nitrile carbon of 2-aminobenzonitrile. This is followed by an intramolecular cyclization where the amino group of the benzonitrile attacks the thiocarbonyl carbon, leading to the formation of the stable six-membered pyrimidine ring after tautomerization. The use of a high-boiling solvent or a melt condition facilitates the reaction by providing the necessary activation energy.

Materials & Reagents:

  • 2-Aminobenzonitrile (1.0 eq)[6]

  • Thiourea (1.2 eq)

  • Pyridine or N,N-Dimethylformamide (DMF) (as solvent)

  • Ethanol (for washing)

  • Deionized Water (for washing)

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (e.g., 11.8 g, 100 mmol) and thiourea (e.g., 9.14 g, 120 mmol).

  • Add a minimal amount of a high-boiling solvent like pyridine or DMF (approx. 20 mL) to create a slurry. Alternatively, the reaction can be run under solvent-free melt conditions.

  • Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Pour the mixture into cold water (approx. 200 mL) and stir for 30 minutes to precipitate the product fully.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with deionized water and cold ethanol to remove unreacted starting materials and impurities.

  • Dry the resulting solid under vacuum to obtain 4-Amino-1,2-dihydroquinazoline-2-thione as a solid. The product can be used in the next step without further purification if TLC shows sufficient purity.

Part 2: Synthesis of this compound (Final Product)

Principle & Mechanism: This step is a classic S-alkylation reaction. The quinazoline-2-thione intermediate exists in tautomeric equilibrium with its thiol form. In the presence of a base, the acidic thiol proton is removed, generating a nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl group of methyl iodide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired S-methylated product. Using a polar aprotic solvent like DMF facilitates the SN2 reaction.

Materials & Reagents:

  • 4-Amino-1,2-dihydroquinazoline-2-thione (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl Iodide (CH₃I) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (for extraction/washing)

  • Brine solution

Step-by-Step Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-Amino-1,2-dihydroquinazoline-2-thione (e.g., 17.7 g, 100 mmol) in anhydrous DMF (approx. 150 mL).

  • Add anhydrous potassium carbonate (e.g., 20.7 g, 150 mmol) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add methyl iodide (e.g., 15.6 g, 6.8 mL, 110 mmol) dropwise to the suspension, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approx. 500 mL). A precipitate will form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with deionized water and then with a small amount of cold ethyl acetate.

  • For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

  • Dry the purified this compound product under vacuum.

Quantitative Data Summary

Parameter Step 1: Cyclization Step 2: S-Methylation
Key Reagent 1 2-Aminobenzonitrile4-Amino-1,2-dihydroquinazoline-2-thione
Key Reagent 2 ThioureaMethyl Iodide
Base N/APotassium Carbonate (K₂CO₃)
Solvent Pyridine / DMFAnhydrous DMF
Temperature 120-140 °C0 °C to Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 80-90%85-95%

Key Insights and Troubleshooting

  • Control of Methylation: While S-methylation is generally favored, N-methylation can occur as a side reaction, especially at higher temperatures or with stronger bases.[7] Maintaining a low temperature (0 °C) during the addition of methyl iodide is critical to ensure high selectivity for the desired product.

  • Choice of Base: Potassium carbonate is a suitable and cost-effective base for this transformation. Stronger bases like sodium hydride (NaH) could be used but may increase the risk of side reactions.

  • Purity of Starting Materials: Ensure that the 2-aminobenzonitrile is of high purity, as impurities can interfere with the cyclization step. The use of anhydrous solvent in the methylation step is crucial to prevent the hydrolysis of reagents.

  • Workup: Thorough washing of the final product is necessary to remove residual DMF and inorganic salts, which can affect the accuracy of yield calculations and the performance in subsequent reactions.

Conclusion

The two-step protocol presented here offers a reliable and high-yielding pathway for the synthesis of this compound. Starting from inexpensive and readily available materials, this method provides a practical route for producing this versatile intermediate on a laboratory scale. The strategic importance of the title compound as a precursor for diverse C2-substituted quinazolines makes this protocol highly valuable for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We will delve into the fundamental principles of microwave-assisted organic synthesis (MAOS), highlighting its advantages over conventional heating methods. Detailed, field-proven protocols for the synthesis of various quinazoline scaffolds are presented, emphasizing the rationale behind experimental choices to ensure reproducibility and high yields. This guide is designed to be a self-validating resource, empowering researchers to efficiently synthesize these valuable compounds.

Introduction: The Significance of Quinazolines and the Advent of Microwave Synthesis

Quinazoline and its derivatives are a cornerstone in the architecture of pharmacologically active molecules. This nitrogen-containing heterocyclic scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] The continual demand for novel quinazoline-based therapeutic agents necessitates efficient and sustainable synthetic methodologies.

Conventional methods for quinazoline synthesis often involve high temperatures, long reaction times, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[3][4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[5] This rapid and uniform heating of the reaction mixture leads to higher yields, improved product purity, and minimized side-product formation.[6][7]

The core principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat.[5] This localized and efficient energy transfer is fundamentally different from conventional heating, where heat is transferred through conduction and convection. The result is a significant rate enhancement for many organic reactions, making MAOS an invaluable tool in modern synthetic chemistry.[6]

General Workflow for Microwave-Assisted Quinazoline Synthesis

The synthesis of quinazoline derivatives via microwave irradiation typically follows a streamlined workflow. This process prioritizes efficiency, safety, and reproducibility.

Microwave-Assisted Quinazoline Synthesis Workflow General Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Starting Materials (e.g., Anthranilic Acid Derivatives) solvent Choose Appropriate Solvent (or Solvent-Free) reagents->solvent vessel Combine in Microwave- Safe Reaction Vessel solvent->vessel mw_reactor Place Vessel in Microwave Reactor vessel->mw_reactor set_params Set Parameters: - Temperature - Time - Power mw_reactor->set_params irradiate Initiate Microwave Irradiation set_params->irradiate cool Cool Reaction Mixture irradiate->cool isolate Isolate Crude Product (e.g., Filtration, Extraction) cool->isolate purify Purify Product (e.g., Recrystallization, Chromatography) isolate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize yield Calculate Yield characterize->yield

Caption: General workflow for microwave-assisted synthesis of quinazoline derivatives.

Protocols for Microwave-Assisted Synthesis of Quinazoline Derivatives

Herein, we provide detailed protocols for the synthesis of quinazoline derivatives, focusing on common and versatile synthetic routes.

Niementowski Quinazoline Synthesis: A Classic Route Accelerated

The Niementowski reaction, the condensation of anthranilic acids with amides, is a fundamental method for constructing the 4(3H)-quinazolinone core.[8] Microwave irradiation has been shown to dramatically accelerate this process.[8]

Protocol 1: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide

  • Rationale: This protocol utilizes formamide as both a reactant and a high-boiling, polar solvent that efficiently absorbs microwave energy. The use of a solid support like acidic alumina can further enhance the reaction rate and simplify purification.[9]

  • Materials:

    • Anthranilic acid

    • Formamide

    • Acidic alumina (optional)

    • Ethanol

    • Microwave reactor vials (10 mL)

    • Stir bar

  • Procedure:

    • In a 10 mL microwave reactor vial, combine anthranilic acid (1.0 mmol) and formamide (5.0 mL). If using a solid support, add acidic alumina (0.5 g).

    • Add a magnetic stir bar to the vial and securely cap it.

    • Place the vial in the cavity of a dedicated microwave synthesizer.

    • Irradiate the mixture at 150 °C for 10-20 minutes with stirring. Monitor the reaction progress by TLC.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Add cold water (10 mL) to the reaction mixture to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to afford pure 4(3H)-quinazolinone.

Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. The microwave-assisted, one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a prime example.[10]

Protocol 2: One-Pot, Three-Component Synthesis of Fluorinated 2,3-Disubstituted Quinazolin-4(3H)-ones

  • Rationale: This solvent-free approach is environmentally friendly and highly atom-economical.[10] The neat reaction mixture directly absorbs microwave energy, leading to rapid heating and short reaction times.

  • Materials:

    • Anthranilic acid

    • Phenylacetyl chloride

    • Substituted aniline

    • Microwave reactor vials (10 mL)

    • Stir bar

  • Procedure:

    • In a 10 mL microwave reactor vial, combine anthranilic acid (1.0 mmol), phenylacetyl chloride (1.0 mmol), and the desired substituted aniline (1.0 mmol).

    • Add a magnetic stir bar and cap the vial.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a power of 300 W for 3-5 minutes. The reaction is typically complete within this timeframe.

    • After cooling, add ethanol (5 mL) to the reaction mixture and stir.

    • Collect the precipitated product by filtration and wash with cold ethanol.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of 2,4-Disubstituted Quinazolines using Ammonium Formate

Ammonium formate can serve as a convenient source of ammonia for the synthesis of 2,4-disubstituted quinazolines under microwave conditions.[9]

Protocol 3: Microwave-Assisted Synthesis from Acylamides and Ammonium Formate

  • Rationale: This method provides a straightforward route to 2,4-disubstituted quinazolines.[9] The in-situ generation of ammonia from ammonium formate under microwave heating drives the cyclization reaction.

  • Materials:

    • Substituted acylamide

    • Ammonium formate

    • Microwave reactor vials (10 mL)

    • Stir bar

  • Procedure:

    • In a 10 mL microwave reactor vial, mix the acylamide (1.0 mmol) and ammonium formate (5.0 mmol).

    • Add a stir bar and cap the vial.

    • Irradiate the mixture in a microwave reactor at 150 °C for 4-20 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, cool the vial to room temperature.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Data: Microwave-Assisted vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters with conventional heating methods.

Reaction TypeStarting MaterialsMethodTimeYield (%)Reference
Niementowski SynthesisAnthranilic acid, FormamideConventional3-6 h48-89[10]
Niementowski SynthesisAnthranilic acid, FormamideMicrowave10-20 min66-97[10]
Three-Component SynthesisAnthranilic acid, Aldehyde, AmineConventional12-24 h60-75[10]
Three-Component SynthesisAnthranilic acid, Aldehyde, AmineMicrowave5-15 min85-95[10]
Synthesis from AcylamidesAcylamide, Ammonium FormateConventional8-12 h55-70[9]
Synthesis from AcylamidesAcylamide, Ammonium FormateMicrowave4-20 min70-90[9]

Mechanistic Insights: The Role of Microwave Irradiation

The enhanced reaction rates observed in microwave-assisted synthesis are attributed to a combination of thermal and non-thermal effects. The primary thermal effect is the rapid and uniform heating of the reaction mixture.[5] Non-thermal effects, while still a subject of debate, are thought to arise from the direct interaction of the electromagnetic field with the reacting molecules, which can influence their orientation and lower the activation energy of the reaction.

Reaction Coordinate Diagram Effect of Microwave on Activation Energy reactants Reactants ts_conv Transition State (Conventional) reactants->ts_conv Ea (Conventional) ts_mw Transition State (Microwave) reactants->ts_mw Ea (Microwave) products Products ts_conv->products ts_mw->products yaxis Potential Energy xaxis Reaction Coordinate

Caption: Hypothetical lowering of activation energy by non-thermal microwave effects.

Conclusion: A Powerful Tool for Modern Drug Discovery

Microwave-assisted synthesis has revolutionized the preparation of quinazoline derivatives, offering significant advantages in terms of speed, efficiency, and environmental impact.[7] The protocols and insights provided in this guide are intended to empower researchers to leverage this powerful technology in their drug discovery and development efforts. By understanding the principles and practicalities of MAOS, the scientific community can continue to explore the vast chemical space of quinazoline derivatives in a more sustainable and efficient manner.

References

Application Notes and Protocols for Antimicrobial Evaluation of 2-(Methylthio)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2][3] Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(Methylthio)quinazolin-4-amine in antimicrobial assays.

The presence of a methylthio group at the 2-position and an amine group at the 4-position of the quinazoline core are significant for its biological activity.[6] Structure-activity relationship (SAR) studies on similar quinazolinone derivatives have indicated that modifications at these positions can significantly influence their antimicrobial efficacy.[6][7] This guide will provide detailed, step-by-step protocols for evaluating the antimicrobial potential of this compound, beginning with primary screening to determine its minimum inhibitory concentration (MIC), followed by essential cytotoxicity testing to assess its safety profile.

Part 1: Primary Antimicrobial Screening - Broth Microdilution Assay

The initial step in evaluating a novel compound's antimicrobial properties is to determine its Minimum Inhibitory Concentration (MIC).[8] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.[8][9][10] This assay provides a quantitative measure of the compound's potency.

Causality Behind Experimental Choices:
  • Broth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of most common, non-fastidious bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors of common antimicrobial agents.

  • Inoculum Density: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is crucial for the reproducibility and accuracy of the MIC determination.[9] A higher density can lead to falsely high MIC values, while a lower density can result in falsely low values.

  • Serial Dilutions: A two-fold serial dilution of the test compound allows for the precise determination of the MIC value across a broad concentration range.

  • Controls: The inclusion of positive (no compound), negative (no bacteria), and vehicle (solvent) controls is essential for validating the assay's results. A standard antibiotic control (e.g., ciprofloxacin, gentamicin) provides a benchmark for the compound's activity.

Experimental Workflow: Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Stock Solution of this compound in DMSO SerialDilution Perform 2-Fold Serial Dilutions of Compound in Plate CompoundPrep->SerialDilution InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Bacterial Suspension InoculumPrep->Inoculation PlatePrep Prepare 96-Well Plate with Broth PlatePrep->SerialDilution SerialDilution->Inoculation Incubation Incubate Plate (37°C for 18-24h) Inoculation->Incubation Readout Visually Inspect for Growth or Measure OD600 Incubation->Readout MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Readout->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution assay.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in sterile DMSO to a final concentration of 10 mg/mL. Further dilute in MHB to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10]

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Plate Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the working solution of this compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Add 10 µL of the prepared bacterial inoculum to each well, except for the negative control wells.

    • Controls:

      • Positive Control: Wells containing MHB and bacteria, but no compound.

      • Negative Control: Wells containing MHB only.

      • Vehicle Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used in the assay.

      • Standard Antibiotic Control: A row with a known antibiotic (e.g., Ciprofloxacin) serially diluted.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[8]

    • Growth can be assessed visually as turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.[11]

Part 2: Cytotoxicity Assessment - Ensuring Selective Toxicity

A critical aspect of antimicrobial drug development is to ensure that the compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.[12][13][14] Therefore, it is imperative to perform cytotoxicity assays on mammalian cell lines. The MTT and LDH assays are two commonly used methods to assess cell viability and membrane integrity, respectively.[15]

Causality Behind Experimental Choices:
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable indicator of cytotoxicity.[15]

  • Cell Line Selection: The choice of mammalian cell line (e.g., HEK293, HeLa, or HepG2) should be relevant to the potential application of the antimicrobial agent.

Decision-Making Workflow: Integrating Antimicrobial and Cytotoxicity Data

DecisionWorkflow Start This compound AntimicrobialAssay Antimicrobial Assay (e.g., Broth Microdilution) Start->AntimicrobialAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH) Start->CytotoxicityAssay Decision Evaluate Selectivity Index (SI = CC50 / MIC) AntimicrobialAssay->Decision CytotoxicityAssay->Decision Promising Promising Candidate: High SI Decision->Promising High SI NotPromising Not a Promising Candidate: Low SI Decision->NotPromising Low SI

Caption: Decision-making workflow based on antimicrobial and cytotoxicity data.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Humidified CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (the concentration of the compound that causes 50% reduction in cell viability).

Data Presentation and Interpretation

For a clear comparison of the antimicrobial efficacy and cytotoxicity, the data should be summarized in tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive8Ciprofloxacin0.5
Bacillus subtilisGram-positive16Ciprofloxacin0.25
Escherichia coliGram-negative32Ciprofloxacin0.125
Pseudomonas aeruginosaGram-negative>64Ciprofloxacin1

Table 2: Cytotoxicity of this compound against HEK293 cells

AssayEndpointCC50 (µg/mL)
MTTCell Viability128
LDHCell Membrane Integrity150

Interpretation:

The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antimicrobial compound. It is calculated as the ratio of the CC50 to the MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity for the microbial target over host cells.

For S. aureus, the SI would be 128 µg/mL / 8 µg/mL = 16. An SI value greater than 10 is generally considered promising for further development.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial and cytotoxic evaluation of this compound. The detailed protocols for broth microdilution and MTT assays, along with the rationale behind the experimental design, will enable researchers to generate reliable and reproducible data. Promising results from these initial screens, indicated by a high selectivity index, would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and potential for development as a novel antimicrobial agent. Future studies could include time-kill kinetics, resistance development studies, and testing against a broader panel of clinical isolates.

References

Application of 2-(Methylthio)quinazolin-4-amine in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging 2-(Methylthio)quinazolin-4-amine and its analogs in modern kinase inhibition assays.

Foreword: The Quinazoline Scaffold in Kinase-Centric Drug Discovery

The quinazoline ring system is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Recognized as a "privileged scaffold," its rigid, bicyclic structure provides an ideal framework for engaging the ATP-binding pocket of numerous kinases.[2] Marketed anticancer drugs such as Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb) are all built upon this core, primarily targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[3][4] These compounds typically function as ATP-competitive inhibitors, effectively blocking the downstream signaling pathways that drive cell proliferation and survival in cancer.[1][3]

This application note focuses on This compound , a derivative that serves as a valuable starting point or fragment for developing novel kinase inhibitors. While not a marketed drug itself, its structure embodies the key features of the quinazoline pharmacophore. Understanding how to accurately profile this compound and its analogs for kinase inhibitory activity is a critical step in the drug discovery pipeline. Here, we provide the scientific rationale, detailed experimental protocols, and data analysis workflows for characterizing such compounds using state-of-the-art, high-throughput kinase inhibition assays.

PART 1: The Principle of Homogeneous Kinase Assays

The fundamental reaction catalyzed by any protein kinase involves the transfer of the γ-phosphate from ATP to a substrate (a protein, peptide, or lipid). An inhibitor's potency is determined by measuring its ability to impede this reaction. Modern assays are designed for high-throughput screening (HTS) and are typically performed in a homogeneous, "mix-and-read" format, eliminating the need for cumbersome wash steps.[5][6]

The primary strategies for measuring kinase activity in this format are:

  • Quantifying ATP Consumption: As the kinase reaction proceeds, ATP is consumed. The amount of ATP remaining in the well is therefore inversely proportional to kinase activity.[5][7] Luminescent assays like Promega's Kinase-Glo® platform utilize a luciferase enzyme that produces light in the presence of ATP. A high signal indicates low kinase activity (strong inhibition).[7][8]

  • Quantifying ADP Production: The stoichiometric product of the phosphotransfer reaction is ADP. Measuring the amount of ADP generated provides a direct measure of kinase activity.[9][10] Promega's ADP-Glo™ assay is a two-step luminescent system that first eliminates unused ATP and then converts the newly formed ADP back into ATP, which is then detected by luciferase. A high signal indicates high kinase activity (weak inhibition).[10][11]

  • Quantifying Substrate Phosphorylation: This method uses specific reagents to detect the phosphorylated product. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a leading technology in this class.[6] In a typical TR-FRET assay, such as HTRF® or LanthaScreen®, a biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC) are then added. When the substrate is phosphorylated, the antibody and streptavidin bring the donor (Europium) and acceptor fluorophores into close proximity, resulting in an energy transfer and a specific FRET signal.[12][13][14]

Below, we provide detailed protocols for two of the most robust and widely adopted assay platforms: a luminescence-based ADP production assay (ADP-Glo™) and a TR-FRET-based substrate phosphorylation assay (HTRF®).

PART 2: Experimental Protocols

Protocol 1: Luminescence-Based IC50 Determination using ADP-Glo™ Kinase Assay

This protocol is designed to measure the concentration-dependent inhibition of a target kinase (e.g., EGFR) by this compound and determine its half-maximal inhibitory concentration (IC50). The luminescent signal is directly proportional to kinase activity.[9][11]

A. Scientific Rationale & Causality

The ADP-Glo™ assay is a universal platform applicable to virtually any kinase.[10] Its two-step process provides high sensitivity. The first reagent addition stops the kinase reaction and depletes the remaining ATP. This step is crucial because the high concentration of substrate ATP used in the kinase reaction would otherwise overwhelm the luciferase signal. The second reagent addition converts the ADP product into ATP and simultaneously provides the luciferase/luciferin components to generate a stable, "glow-type" luminescent signal.[10] This temporal separation of the enzymatic and detection reactions minimizes compound interference with the assay signal.[15]

B. Materials

  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Reference Inhibitor: Erlotinib, 10 mM stock in 100% DMSO.

  • Enzyme: Active, purified recombinant kinase (e.g., human EGFR).

  • Substrate: Appropriate peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1).[9]

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]

  • Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Hardware: Solid white, low-volume 384-well assay plates; multichannel pipettes or automated liquid handler; plate reader with luminescence detection capabilities.

C. Step-by-Step Methodology

  • Compound Plating (Serial Dilution):

    • Prepare a serial 1:3 dilution series of this compound and the reference inhibitor (Erlotinib) in a separate dilution plate containing kinase assay buffer with a fixed percentage of DMSO (e.g., 5%).

    • Transfer 1 µL of each compound dilution to the final 384-well assay plate.

    • Controls: Add 1 µL of 5% DMSO buffer to "0% inhibition" (positive control) wells and "100% inhibition" (negative control) wells.

  • Enzyme Addition:

    • Dilute the kinase enzyme to a 2X working concentration in kinase assay buffer. The optimal concentration should be determined empirically to achieve ~10-30% ATP consumption in the reaction time.

    • Add 2 µL of the diluted enzyme to all wells except the "100% inhibition" (no enzyme) controls. Add 2 µL of kinase assay buffer to these wells instead.

    • Rationale: Pre-incubating the inhibitor with the enzyme for a short period (e.g., 15-30 minutes at room temperature) allows the compound to bind to the kinase's active site before the competitive ATP is introduced.[16]

  • Initiation of Kinase Reaction:

    • Prepare a 2X Substrate/ATP master mix in kinase assay buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 2 µL of the Substrate/ATP mix to all wells to start the reaction. The final reaction volume is now 5 µL.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Generation & Detection:

    • Step 1 (Stop Reaction & Deplete ATP): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]

    • Step 2 (Generate Luminescence): Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[11]

  • Data Acquisition:

    • Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.

D. Experimental Workflow Diagram

ADP_Glo_Workflow reagent reagent action action plate plate readout readout start Start prep_cmpd Prepare Compound Serial Dilutions start->prep_cmpd add_cmpd Add 1µL Compound/ DMSO to 384w Plate prep_cmpd->add_cmpd add_enz Add 2µL Enzyme (Pre-incubate 15 min) add_cmpd->add_enz Plate prep_enz Prepare 2X Enzyme Solution prep_enz->add_enz add_atp Add 2µL Substrate/ATP (Incubate 60 min) add_enz->add_atp prep_atp Prepare 2X Substrate/ATP Mix prep_atp->add_atp add_adpglo Add 5µL ADP-Glo™ Reagent (Incubate 40 min) add_atp->add_adpglo Kinase Reaction add_kdr Add 10µL Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_kdr ATP Depletion read Read Luminescence add_kdr->read Signal Generation

Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 2: TR-FRET-Based IC50 Determination using HTRF®

This protocol uses a different detection modality to validate the findings from the luminescence assay. It measures the formation of the phosphorylated product. The TR-FRET signal is directly proportional to kinase activity.[6][12]

A. Scientific Rationale & Causality

TR-FRET combines time-resolved fluorescence with FRET, providing a highly robust and sensitive detection method.[6] The use of a long-lifetime europium cryptate donor allows for a delay between light excitation and signal measurement, which significantly reduces background fluorescence from plates, media, and test compounds. The ratiometric measurement (acceptor emission at 665 nm / donor emission at 620 nm) further minimizes well-to-well variation and corrects for optical interference, enhancing data quality.[12] The detection buffer typically contains EDTA, which chelates Mg²⁺, an essential cofactor for the kinase, thereby effectively stopping the reaction upon addition of the detection reagents.[14]

B. Materials

  • Test Compound & Reference Inhibitor: As in Protocol 1.

  • Enzyme: Active, purified recombinant kinase (e.g., EGFR).

  • Substrate: Biotinylated peptide substrate (e.g., Biotin-Poly-GT).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • HTRF® Reagents (Cisbio):

    • Europium (Eu³⁺) Cryptate labeled anti-phospho-tyrosine antibody (e.g., PT66).

    • Streptavidin-XL665 (SA-XL665).

    • HTRF® Detection Buffer.

  • Enzymatic Buffer: As in Protocol 1.

  • Hardware: Low-volume, white or black 384-well assay plates; TR-FRET compatible microplate reader (e.g., with a flash lamp or laser excitation source).

C. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a 4X compound serial dilution series in enzymatic buffer with 4% DMSO.

    • Prepare a 4X enzyme solution in enzymatic buffer.

    • Prepare a 4X Substrate/ATP solution in enzymatic buffer.

    • Prepare a 2X detection mix by diluting the anti-phospho antibody and SA-XL665 in HTRF® Detection Buffer.

  • Assay Procedure (20 µL final volume):

    • Step 1: Compound Addition. Add 5 µL of the 4X compound dilutions (or DMSO buffer for controls) to the assay plate.

    • Step 2: Enzyme Addition. Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" controls. Pre-incubate for 15 minutes at room temperature.

    • Step 3: Reaction Initiation. Add 10 µL of the 4X Substrate/ATP solution to all wells.

    • Step 4: Kinase Reaction. Seal the plate and incubate for 30-60 minutes at room temperature.

    • Step 5: Detection. Add 20 µL of the 2X detection mix to stop the reaction.

    • Step 6: Final Incubation. Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow for binding of the detection reagents.

  • Data Acquisition:

    • Remove the plate seal.

    • Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.[12]

PART 3: Data Analysis, Interpretation, and Presentation

Accurate data analysis is critical for deriving meaningful IC50 values. The process involves normalization of raw data and fitting to a dose-response model.[17][18]

A. Data Normalization and IC50 Calculation

  • Calculate HTRF Ratio (for TR-FRET):

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.[12]

  • Calculate Percent Inhibition:

    • The raw data (luminescence or HTRF ratio) is normalized relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Generate Dose-Response Curve:

    • Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation with a variable slope (also known as a sigmoidal dose-response curve).[16][19]

  • Determine IC50:

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity, as calculated from the fitted curve.

B. Data Analysis Workflow Diagram

Data_Analysis_Workflow data data process process output output raw_data Raw Data (Luminescence or HTRF Ratio) normalize Normalize Data to % Inhibition raw_data->normalize pos_control Positive Control (0% Inhibition) pos_control->normalize neg_control Negative Control (100% Inhibition) neg_control->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot fit Non-linear Regression (Sigmoidal, 4PL) plot->fit ic50 Determine IC50 Value fit->ic50

Workflow for IC50 determination from raw assay data.

C. Sample Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Compound Concentration [nM]Log [Conc.]Raw Signal (RLU)% Inhibition
0 (0% Inh. Control)N/A850,0000.0
0 (100% Inh. Control)N/A50,000100.0
10835,0001.9
30.48790,0007.5
101.0650,00025.0
301.48460,00048.8
1002.0200,00081.3
3002.4880,00096.3
10003.055,00099.4
Calculated IC50 (nM) 31.5

PART 4: Biological Context - The EGFR Signaling Pathway

To fully appreciate the application of a quinazoline-based inhibitor, it is essential to understand the biological context. Since many quinazolines target EGFR, we illustrate its signaling pathway below.[4][11] EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK pathway, which ultimately drive gene expression related to cell proliferation and survival.[11] An inhibitor like this compound would bind to the ATP pocket of the EGFR kinase domain, preventing this entire cascade from occurring.

EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway cluster_cascade MAPK Cascade ligand ligand receptor receptor kinase kinase pathway pathway inhibitor inhibitor nucleus nucleus EGF EGF Ligand EGFR EGFR Receptor (Inactive) EGF->EGFR Binds EGFR_active EGFR Dimer (Active Kinase) EGFR->EGFR_active Dimerization & Autophosphorylation RAS RAS EGFR_active->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Activates Inhibitor This compound Inhibitor->EGFR_active Blocks ATP Binding

Inhibition of the EGFR signaling cascade by a quinazoline-based inhibitor.

References

Application Note: A Comprehensive Guide to In Vitro Cytotoxicity Testing of 2-(Methylthio)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodological framework for assessing the cytotoxic potential of 2-(Methylthio)quinazolin-4-amine, a member of the quinazoline class of heterocyclic compounds. Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, with numerous analogues developed as anticancer agents.[1] Therefore, robust and reproducible cytotoxicity testing is a critical first step in evaluating the therapeutic potential of novel derivatives like this compound. This guide is designed for researchers in drug discovery and cell biology, offering a multi-faceted approach that moves beyond simple viability metrics to probe the underlying mechanisms of cell death. We present a strategic workflow, from rational cell line selection to primary and secondary cytotoxicity assays, and conclude with methods for mechanistic elucidation, ensuring a self-validating and comprehensive toxicological profile.

Introduction: The Quinazoline Scaffold and the Imperative for Cytotoxicity Profiling

The quinazoline core is a foundational structure in the development of targeted cancer therapies, with several FDA-approved drugs, such as Gefitinib and Erlotinib, belonging to this class.[2] These molecules often exert their effects by inhibiting key signaling proteins like the epidermal growth factor receptor (EGFR).[2] Given this precedent, novel quinazoline derivatives, including this compound, are promising candidates for anticancer drug development.

The initial and most crucial step in evaluating these candidates is to determine their cytotoxic profile: at what concentration do they kill cells, and are they selective for cancer cells over healthy cells? This application note details a suite of validated cell-based assays to answer these questions, providing the foundational data necessary for any further preclinical development. We will describe protocols for assessing metabolic viability (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V and Caspase-Glo® assays).

Strategic Workflow for Cytotoxicity Assessment

A robust assessment of cytotoxicity relies on a tiered approach. We begin with a broad screen to measure a metabolic endpoint, followed by a confirmatory assay that measures a distinct marker of cell death. Finally, for compounds showing significant activity, we investigate the mechanism of cell death.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Screening cluster_mechanism Phase 3: Mechanistic Insight cluster_analysis Phase 4: Data Analysis Cell_Selection Cell Line Selection (Cancer vs. Normal) Culture Cell Culture & Maintenance Cell_Selection->Culture Compound_Prep Compound Preparation (Stock Solution & Dilutions) Culture->Compound_Prep MTT Primary Screen: MTT Assay (Metabolic Activity) Compound_Prep->MTT LDH Confirmatory Screen: LDH Assay (Membrane Integrity) MTT->LDH Confirm positive hits Apoptosis Apoptosis Assays (Annexin V, Caspase) LDH->Apoptosis Investigate mechanism Analysis IC50 Determination & Selectivity Index Calculation Apoptosis->Analysis

Caption: A tiered workflow for comprehensive cytotoxicity assessment.

Phase 1: Experimental Setup

Rationale for Cell Line Selection

The choice of cell lines is critical for generating clinically relevant data.[3] Since many quinazoline derivatives target pathways aberrant in cancer, a panel of human cancer cell lines is appropriate.[4] Furthermore, including a non-cancerous cell line is essential to determine the compound's selectivity—a key indicator of its potential therapeutic window.

Recommended Cell Line Panel:

Cell Line Type Rationale
MCF-7 Human Breast Adenocarcinoma A well-characterized, estrogen receptor-positive cancer cell line commonly used in anticancer drug screening.[4]
A549 Human Lung Carcinoma Represents a common solid tumor type and is frequently used to test quinazoline-based EGFR inhibitors.[5][6]
HCT-116 Human Colon Carcinoma Represents another major cancer type and is a standard for cytotoxicity studies.[5]

| hTERT Fibroblasts | Immortalized Human Fibroblasts | Serves as a "normal" cell control to assess selectivity and general cytotoxicity to non-cancerous cells.[7] |

General Cell Culture and Maintenance

Proper cell culture technique is the foundation of reproducible results. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure identity and sterility.

  • Culture Medium: Use the specific medium recommended by the cell bank, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

  • Subculture: Passage cells when they reach 80-90% confluency to maintain them in the exponential growth phase. Do not allow cells to become over-confluent.[9]

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular response to treatments.

Preparation of this compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium. The final concentration of DMSO in the wells should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[10] Always include a "vehicle control" group of cells treated with the same final concentration of DMSO.[8]

Phase 2: Primary and Confirmatory Cytotoxicity Assays

The MTT Assay: Assessing Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity.[11] Viable cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12][13] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound (typically a 7-point, 3-fold serial dilution) and controls (vehicle and untreated).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C. A 48-hour incubation is a common starting point.[10]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[11] Incubate for 4 hours at 37°C.[11][13]

  • Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

The LDH Release Assay: Assessing Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[14][15] The LDH-Glo™ assay, for example, uses an enzyme-coupled reaction that generates a luminescent signal proportional to the amount of LDH released.[14] This assay serves as an excellent confirmation of cytotoxicity, as it measures a direct marker of cell death rather than metabolic activity.[16]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. It is crucial to set up three key controls for each cell type:

    • Vehicle Control: Spontaneous LDH release.

    • No-Cell Control: Medium background.[8]

    • Maximum LDH Release Control: Treat a set of untreated cells with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint to cause 100% cell lysis.[17][18]

  • Supernatant Collection: After the incubation period, centrifuge the plate at ~500 x g for 5 minutes.[17] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new, opaque-walled 96-well plate suitable for luminescence readings.[16][18]

  • Reagent Addition: Add the LDH detection reagent to each well according to the manufacturer's instructions (e.g., 50 µL).[18]

  • Incubation & Reading: Incubate at room temperature for 30-60 minutes, protected from light.[18] Measure luminescence using a plate reader.

Data Analysis:

  • First, subtract the background (No-Cell Control) from all readings.

  • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Luminescence_Sample - Luminescence_Vehicle) / (Luminescence_MaxRelease - Luminescence_Vehicle)] * 100

Phase 3: Mechanistic Elucidation - Apoptosis Assays

If this compound is found to be cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[19][20]

Apoptosis_Pathway cluster_early Early Apoptosis cluster_mid Mid-Stage Apoptosis cluster_late Late Apoptosis Compound This compound PS_Flip Phosphatidylserine (PS) Translocation to Outer Membrane Compound->PS_Flip Induces Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3/7) PS_Flip->Caspase_Activation AnnexinV Detected by Annexin V Assay PS_Flip->AnnexinV DNA_Frag DNA Fragmentation (TUNEL Assay) Caspase_Activation->DNA_Frag Membrane_Compromise Membrane Compromise (LDH Release) Caspase_Activation->Membrane_Compromise CaspaseAssay Detected by Caspase-Glo® Assay Caspase_Activation->CaspaseAssay

Caption: Key detectable events in the apoptotic cascade.

Annexin V Assay: Detecting an Early Apoptotic Event

Principle: In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][21] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect this event, typically via flow cytometry or fluorescence microscopy.[19][22]

Caspase-Glo® 3/7 Assay: Detecting Effector Caspase Activation

Principle: A key event in the apoptotic pathway is the activation of a cascade of proteases called caspases.[19] Caspases-3 and -7 are "effector" caspases that carry out the disassembly of the cell.[22] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[22]

Protocol (Plate-Based Luminescence):

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Reading: Measure the luminescence using a plate reader. An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.

References

Application Notes and Protocols: Evaluating 2-(Methylthio)quinazolin-4-amine as a Potential Inhibitor of the EGFR Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting EGFR with Novel Quinazoline Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that serves as a critical node in signaling pathways regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, triggering downstream cascades, most notably the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][4] Dysregulation of EGFR signaling, frequently through overexpression or activating mutations, is a well-established driver in the pathogenesis of numerous cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[5][6]

This central role in oncology has made EGFR a prime target for therapeutic intervention.[7] Small molecule Tyrosine Kinase Inhibitors (TKIs) that competitively block the ATP-binding site of the EGFR kinase domain have revolutionized treatment for certain patient populations.[4] The quinazoline core is a privileged scaffold in this domain, forming the structural basis for several FDA-approved EGFR inhibitors such as gefitinib and erlotinib.[8][9] These agents have demonstrated significant clinical efficacy, validating the therapeutic strategy.[10]

The exploration of novel quinazoline derivatives continues in the quest for improved potency, selectivity, and activity against resistance mutations.[11][12] 2-(Methylthio)quinazolin-4-amine belongs to this chemical class and, based on its structural similarity to known inhibitors, warrants rigorous investigation as a potential modulator of the EGFR signaling pathway. This document provides a comprehensive guide for researchers to systematically evaluate its inhibitory activity, from initial biochemical validation to characterization in a cellular context.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is fundamental for accurate and reproducible experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(methylsulfinyl)quinazolin-4-amineBLD Pharm[13]
Molecular Formula C₉H₉N₃OSBLD Pharm[13]
Molecular Weight 207.25 g/mol BLD Pharm[13]
CAS Number 63963-40-6BLD Pharm[13]

Handling and Storage:

  • Solubility: Like many kinase inhibitors, this compound is expected to have poor aqueous solubility. For in vitro and cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[5]

  • Storage: Store the solid compound at -20°C. DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

The EGFR Signaling Pathway and Point of Inhibition

EGFR activation initiates a complex signaling cascade. The primary objective of a quinazoline-based TKI is to prevent the initial autophosphorylation event, thereby blocking all subsequent downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding pEGFR p-EGFR (Dimerized & Active) EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2/Shc pEGFR->Grb2 PI3K PI3K pEGFR->PI3K SOS SOS Grb2->SOS Ras RAS SOS->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pro_Proliferation Cell Proliferation Pro_Survival Cell Survival Inhibitor This compound (ATP-Competitive Inhibition) Inhibitor->pEGFR BLOCKS

Caption: EGFR signaling cascade and the inhibitory action of an ATP-competitive TKI.

Experimental Validation Workflow

A tiered approach is recommended to efficiently characterize the compound's activity. The workflow progresses from a direct biochemical assessment to more complex cell-based models that evaluate target engagement and functional outcomes.

Workflow P1 Protocol 1: Biochemical Kinase Assay P2 Protocol 2: Cellular Target Engagement (Western Blot for p-EGFR) P1->P2 Positive Result Proceeds Data1 Determine IC50 (Direct Enzyme Inhibition) P1->Data1 P3 Protocol 3: Functional Cellular Assay (Cell Proliferation) P2->P3 Confirmed Target Engagement Data2 Confirm On-Target Activity (Inhibition of Phosphorylation) P2->Data2 Data3 Determine GI50 (Functional Consequence) P3->Data3

Caption: Tiered experimental workflow for evaluating a potential EGFR inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

Principle: This assay quantifies the activity of the EGFR enzyme by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-based reaction to produce a luminescent signal directly proportional to kinase activity.[14] Inhibition of EGFR by the test compound results in a decreased signal.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 20 mM Tris, 5 mM MgCl₂, 1 mM EGTA, 5% glycerol, 0.2 mM DTT)[15]

  • This compound in DMSO

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. Then, dilute this series into the kinase assay buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM) with a final DMSO concentration ≤1%.

    • Dilute the EGFR enzyme and peptide substrate in kinase assay buffer to the desired 2X working concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or control (DMSO vehicle) to the wells of the assay plate.

    • Include "no inhibitor" wells (positive control) and "no enzyme" wells (blank).

  • Kinase Reaction:

    • Prepare a master mix containing the 2X EGFR enzyme and 2X peptide substrate.

    • Initiate the reaction by adding 10 µL of the enzyme/substrate master mix to each well.

    • Prepare an ATP master mix at 2X the final desired concentration (often near the Kₘ for ATP).

    • Add 10 µL of the 2X ATP solution to each well. The final reaction volume is 25 µL.[5]

    • Shake the plate gently and incubate at room temperature (or 30°C) for 60 minutes.[14]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[14]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "no enzyme" blank values from all other readings.

    • Calculate the percent inhibition relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[5]

Data Presentation:

Table 2: Example IC₅₀ Data for EGFR Inhibition

CompoundTargetIC₅₀ (nM)
This compoundEGFR (WT)Experimental Value
Gefitinib (Control)EGFR (WT)Experimental Value

Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)

Principle: This protocol directly measures the ability of the compound to inhibit EGFR autophosphorylation at key tyrosine residues (e.g., Y1068) in a cellular environment. It also assesses the impact on downstream signaling by probing for phosphorylated forms of key effectors like AKT and ERK.[2][16]

Cell Line Selection:

  • A431: A human epidermoid carcinoma cell line that overexpresses wild-type EGFR, making it highly sensitive to EGF stimulation and an excellent model for initial screening.[17][18]

  • NCI-H1975: An NSCLC cell line harboring the L858R activating mutation and the T790M resistance mutation. This line is crucial for evaluating efficacy against clinically relevant resistance mechanisms.[8][19]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate A431 cells and grow to ~80-90% confluency.

    • Serum-starve the cells for 16-18 hours in low-serum media (e.g., 0.1% FBS) to reduce basal EGFR activity.[15]

    • Pre-treat cells with various concentrations of this compound (and controls) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15 minutes to induce EGFR phosphorylation.[15] Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Immediately place plates on ice and wash twice with ice-cold PBS.

    • Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[16]

    • Determine the protein concentration of each lysate using a BCA protein assay.[2]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Denature the proteins by boiling at 95-100°C for 5-10 minutes.[16]

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phospho-proteins.[2]

    • Incubate the membrane overnight at 4°C with a primary antibody against p-EGFR (Y1068).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash again and add an ECL chemiluminescent substrate to the membrane.

    • Capture the signal using a digital imaging system.[2]

  • Stripping and Reprobing:

    • To normalize the phosphorylation signal, the membrane must be stripped and reprobed for total EGFR and a loading control (e.g., β-Actin or GAPDH).[2]

    • Incubate the membrane with a mild stripping buffer, wash, re-block, and repeat the immunoblotting process with antibodies for total EGFR and then the loading control.

Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of p-EGFR to total EGFR for each condition to obtain a normalized measure of EGFR activation.

Protocol 3: Cell Proliferation Assay (CellTiter-Glo® Format)

Principle: This assay measures the functional consequence of EGFR inhibition. In EGFR-dependent cancer cells, blocking the signaling pathway leads to cell cycle arrest and reduced proliferation. The assay quantifies the number of viable cells by measuring ATP levels, which are indicative of metabolic activity.[20]

Materials:

  • EGFR-dependent cancer cell line (e.g., A431, HCC827)

  • Complete growth medium

  • This compound in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete growth medium at 2X the final desired concentrations.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[21]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.[5]

Data Presentation:

Table 3: Example GI₅₀ Data from Cell Proliferation Assay

CompoundCell LineGI₅₀ (µM)
This compoundA431Experimental Value
Gefitinib (Control)A431Experimental Value

References

Application and Protocol Guide for the Quantitative Analysis of 2-(Methylthio)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold and the Imperative for Precise Quantification

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents. 2-(Methylthio)quinazolin-4-amine is a member of this vital class of heterocyclic compounds. The strategic incorporation of a methylthio group at the 2-position and an amine at the 4-position can significantly influence the molecule's pharmacological activity, metabolic stability, and pharmacokinetic profile.

Accurate and robust quantification of this compound is paramount for advancing its development from a laboratory curiosity to a potential therapeutic candidate. Whether for assessing purity in synthetic batches, determining stability under various conditions, performing pharmacokinetic studies in biological matrices, or ensuring quality control in manufacturing, the ability to precisely measure the concentration of this analyte is a non-negotiable requirement.

This technical guide provides a comprehensive overview of the principal analytical methodologies for the quantification of this compound. It offers not just procedural steps but also the underlying scientific rationale, empowering researchers to select, implement, and troubleshoot these methods effectively.

Analyte Profile: Physicochemical Properties

Understanding the physicochemical properties of this compound is the foundation for rational method development. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs like 4-aminoquinazoline.[1]

PropertyPredicted Value / InformationSourceSignificance for Analytical Method Development
Molecular Formula C₉H₉N₃SInferredDictates the exact mass for mass spectrometry.
Molecular Weight 191.25 g/mol InferredUsed for preparing standard solutions of known molarity.
CAS Number 63963-40-6BLD Pharm[2]Unique identifier for literature and database searches.
Predicted XLogP3 2.1PubChemSuggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Hydrogen Bond Donor Count 1 (from the amine group)PubChemThe amine group can interact with active sites on silica-based columns, potentially causing peak tailing.
Hydrogen Bond Acceptor Count 3 (from the nitrogen atoms)PubChemInfluences solubility in polar solvents.
Topological Polar Surface Area 64.9 ŲPubChemIndicates good potential for membrane permeability. Affects retention on polar and reversed-phase columns.
UV Absorption Expected strong absorbanceInferredThe quinazoline ring is a strong chromophore, making UV detection a viable and robust quantification method.
pKa (Predicted) ~4-5 (for the quinazoline nitrogens)InferredThe basic nature of the molecule means its charge state is pH-dependent, a critical factor for LC retention and ESI-MS ionization.

Strategic Selection of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For this compound, two techniques stand out for their applicability and robustness: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

G cluster_0 Core Applications cluster_1 Recommended Analytical Methods QC Routine Quality Control (Purity, Stability) HPLC HPLC-UV QC->HPLC Robust & Cost-Effective Bioanalysis Bioanalysis (Plasma, Tissue) LCMS LC-MS/MS Bioanalysis->LCMS High Sensitivity & Selectivity Trace Trace Level Quantification (Impurity Profiling) Trace->LCMS High Sensitivity & Selectivity

Caption: Logical relationship between applications and analytical methods.

Method 1: Reversed-Phase HPLC with UV Detection

This method is the workhorse for routine analysis, ideal for purity assessment of bulk material, content uniformity, and stability studies where analyte concentrations are relatively high.

Causality and Experimental Choices
  • Reversed-Phase C18 Column: The predicted moderate hydrophobicity (XLogP3 ≈ 2.1) of the analyte makes a C18 stationary phase an excellent choice. It provides sufficient hydrophobic interaction for good retention and separation from more polar impurities.

  • Acidified Mobile Phase: The basic nitrogen atoms in the quinazoline ring can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.[3] Using a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) protonates these basic sites. This suppresses the silanol interactions and ensures a sharp, symmetrical peak shape.

  • UV Detection: The conjugated aromatic system of the quinazoline ring provides a strong UV chromophore. A Diode Array Detector (DAD) is recommended to determine the optimal detection wavelength (λmax) and to assess peak purity.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of ACN:Water. This is the stock solution.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL. The diluent should be the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterConditionSenior Application Scientist's Note
Column C18, 4.6 x 150 mm, 5 µmStandard workhorse column providing good resolution and efficiency.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNFormic acid ensures analyte protonation for sharp peak shape.
Elution GradientA gradient allows for efficient elution of the analyte while cleaning the column of late-eluting impurities.
Gradient Program 0-1 min: 5% B1-10 min: 5% to 95% B10-12 min: 95% B12.1-15 min: 5% BA shallow gradient provides good separation. Hold at high organic content to wash the column.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time stability.
Injection Volume 10 µLAdjust as needed based on sensitivity.
Detection DAD, 254 nm or λmax254 nm is a common wavelength for aromatic compounds. Determine λmax from a standard scan for optimal sensitivity.
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Perform a linear regression analysis (y = mx + c) on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.

Typical Method Validation Parameters (as per ICH Q2(R1))[4][5]
ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for quantifying the analyte in complex biological matrices like plasma or for detecting trace-level impurities.

Causality and Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules. The basic nitrogens on the quinazoline ring are readily protonated in a positive ion mode (ESI+), leading to a strong signal for the precursor ion [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. A specific precursor ion (the protonated molecule) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering process virtually eliminates matrix interferences, which is crucial for bioanalysis.

  • Sample Preparation: For plasma samples, protein precipitation is a fast and effective way to remove the bulk of matrix components.[4] Solid-Phase Extraction (SPE) can be used for cleaner samples and to concentrate the analyte if lower detection limits are required.

Detailed Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents (ACN, MeOH, Water, Formic Acid).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (if available) or a structurally similar compound (e.g., a related quinazoline derivative).

Procedure:

  • Mobile Phase Preparation: As per HPLC-UV method, using LC-MS grade reagents.

  • Standard and Sample Preparation (for Plasma):

    • Prepare stock and working standard solutions in methanol.

    • To 50 µL of plasma sample (or blank plasma for standards/QCs), add 10 µL of Internal Standard working solution.

    • Add 150 µL of cold acetonitrile (containing 0.1% FA) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >12,000 g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

ParameterConditionSenior Application Scientist's Note
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions and particle size are suitable for faster analysis and higher efficiency (UPLC).
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNFormic acid aids in ESI+ ionization.
Gradient Program 0-0.5 min: 2% B0.5-2.5 min: 2% to 98% B2.5-3.0 min: 98% B3.1-4.0 min: 2% BA fast gradient is used to minimize run time while ensuring good peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature reduces viscosity and can improve peak shape.
Injection Volume 2-5 µLSmaller volumes are typical for sensitive LC-MS/MS systems.
  • Mass Spectrometry Conditions (ESI+):

ParameterPredicted Value/Setting
Precursor Ion [M+H]⁺ m/z 192.1
MRM Transition 1 (Quantifier) 192.1 → 145.1 (Loss of SCH₃ radical)
MRM Transition 2 (Qualifier) 192.1 → 118.1 (Further fragmentation of the ring)
Collision Energy (CE) Optimize experimentally (~15-30 eV)
Internal Standard Use appropriate transition for the selected IS.
  • Data Analysis:

    • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. A weighted (1/x or 1/x²) linear regression is typically used for bioanalytical methods.

Typical Method Validation Parameters
ParameterTypical Specification
Linearity (r²) ≥ 0.995
Range (in plasma) 0.5 - 500 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

General Experimental Workflow Visualization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing & Reporting Prep_Standards Prepare Stock & Calibration Standards Sequence Build & Run Sequence (Standards, QCs, Samples) Prep_Standards->Sequence Prep_Sample Prepare Sample (Dissolution, Extraction, Dilution) Prep_Sample->Sequence Prep_QC Prepare Quality Control (QC) Samples Prep_QC->Sequence Instrument_Setup Instrument Setup & Equilibration (HPLC or LC-MS/MS) Instrument_Setup->Sequence Integration Peak Integration & Identification Sequence->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Samples & QCs Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: A generalized workflow for quantitative analytical chemistry.

References

Application Notes & Protocols: A Multi-Tiered Approach for Evaluating the Anti-Inflammatory Properties of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the systematic evaluation of quinazoline-based compounds as potential anti-inflammatory agents. Quinazolines represent a versatile heterocyclic scaffold known for a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3] This guide details a structured, multi-tiered experimental workflow, beginning with foundational in vitro assays to establish cytotoxicity and primary efficacy, followed by mechanistic studies to elucidate the underlying signaling pathways, and culminating in a validated in vivo model to confirm therapeutic potential. We provide detailed, step-by-step protocols, explain the scientific rationale behind experimental choices, and offer guidance on data interpretation, ensuring a robust and self-validating evaluation process.

Introduction: The Rationale for Quinazolines as Anti-Inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[4] The search for novel anti-inflammatory therapeutics is driven by the need for agents with improved efficacy and fewer side effects than current steroidal and non-steroidal drugs.[5] The quinazoline nucleus is a privileged scaffold in medicinal chemistry, with several derivatives already on the market for various indications.[3][6]

Quinazoline derivatives have been shown to exert anti-inflammatory effects by targeting key enzymes and transcription factors that regulate the inflammatory response.[7][8][9] Notably, various quinazoline compounds have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes[5][10][11], pivotal mediators in prostaglandin synthesis, and have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[7][8][12][13] This dual-targeting potential makes quinazolines a highly attractive class of compounds for the development of next-generation anti-inflammatory drugs.

Mechanistic Insights: Key Signaling Pathways in Inflammation

A thorough understanding of the molecular targets is crucial for a rational drug discovery campaign. Inflammation is orchestrated by complex signaling networks. Two of the most critical pathways that are often dysregulated and serve as primary targets for anti-inflammatory agents are the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

NF-κB is a family of transcription factors that plays a central role in regulating immune and inflammatory responses.[14][15] It controls the expression of a vast array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[16] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[4][15] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[15] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[4][15] Several quinazoline derivatives have been identified as potent inhibitors of this pathway.[7][12][13]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IKK->p_IkBa NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Translocation Quinazoline Quinazoline Derivative Quinazoline->IKK Inhibition Quinazoline->NFkB_active Inhibition of Translocation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Gene_Transcription Binding & Activation

Caption: The Canonical NF-κB Signaling Pathway and potential inhibition points for quinazolines.

The MAPK Signaling Pathway

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[17] In mammals, the three major MAPK subfamilies involved in inflammation are ERK, p38, and JNK. These kinases are activated by a tiered phosphorylation cascade (MAP3K → MAP2K → MAPK).[18] Once activated, MAPKs phosphorylate various downstream targets, including transcription factors like AP-1, which in turn regulate the expression of inflammatory genes.[19] The p38 MAPK pathway, in particular, is strongly activated by inflammatory cytokines and cellular stress, playing a key role in the production of TNF-α and IL-6.[17][20]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, Cytokines) Receptor Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activation MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation MAPK p38 MAPK (Active) MAP2K->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Translocation & Activation Quinazoline Quinazoline Derivative Quinazoline->MAPK Inhibition Gene_Expression Pro-inflammatory Gene Expression TF->Gene_Expression

Caption: The p38 MAPK signaling cascade, a key driver of pro-inflammatory gene expression.

Experimental Design: A Stepwise Evaluation Workflow

We propose a systematic, tiered approach to evaluate the anti-inflammatory potential of novel quinazoline derivatives. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive data package is generated.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Start Quinazoline Library Tier1 Tier 1: In Vitro Screening Start->Tier1 Tier2 Tier 2: Mechanistic Assays Tier1->Tier2 Active & Non-toxic Compounds Assay1A Cell Viability Assay (MTT/XTT) Tier1->Assay1A Assay1B Nitric Oxide (NO) Assay (Griess Assay) Tier1->Assay1B Assay1C Cytokine Measurement (ELISA for TNF-α, IL-6) Tier1->Assay1C Tier3 Tier 3: In Vivo Validation Tier2->Tier3 Compounds with Defined MOA Assay2A Western Blot (NF-κB, p38 MAPK) Tier2->Assay2A Assay2B Reporter Gene Assay (NF-κB Luciferase) Tier2->Assay2B Assay2C Enzyme Inhibition Assay (COX-1/COX-2) Tier2->Assay2C End Lead Candidate Tier3->End Assay3A Carrageenan-Induced Paw Edema Model Tier3->Assay3A Assay3B Histopathology & Biomarker Analysis Tier3->Assay3B

Caption: A multi-tiered workflow for the systematic evaluation of quinazoline derivatives.

PART I: In Vitro Screening Protocols

The initial phase focuses on high-throughput compatible assays to identify active, non-toxic compounds. The murine macrophage cell line RAW 264.7 is a well-established and robust model for these initial screens, as it produces significant inflammatory mediators upon stimulation with LPS.[21][22]

Protocol 1: Cell Viability Assay (MTT)

Rationale: It is imperative to first assess the cytotoxicity of the test compounds to ensure that any observed anti-inflammatory effects are not simply due to cell death. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[21]

  • Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds exhibiting >90% cell viability at the highest tested concentration can proceed to efficacy testing.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a large-scale production of nitric oxide (NO), a key inflammatory mediator.[23] Measuring the inhibition of NO production is a primary indicator of anti-inflammatory activity. The Griess assay is a simple and reliable method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[21][23][24]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.[21]

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of quinazoline compounds for 1-2 hours.[21]

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[21]

  • Incubation: Incubate the plate for an additional 24 hours.[21][25]

  • Supernatant Collection: Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[21][26]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.[21][27]

    • Incubate for 5-10 minutes at room temperature, protected from light.[21]

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[21][27]

    • Incubate for another 5-10 minutes.[21]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[25][28][29]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[27] Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Data Presentation: Expected In Vitro Screening Results

Compound ID Cytotoxicity CC₅₀ (µM) NO Inhibition IC₅₀ (µM)
Quin-001 > 100 12.5
Quin-002 25.3 5.2
Quin-003 > 100 > 50

| L-NAME (Control) | > 100 | 8.9 |

Table 1: Representative data from primary in vitro screening. Compounds with high CC₅₀ and low IC₅₀ values (e.g., Quin-001) are prioritized.

Protocol 3: Pro-Inflammatory Cytokine Measurement (ELISA)

Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines that are central to the inflammatory cascade.[30] Measuring the ability of quinazoline derivatives to inhibit the production of these cytokines provides further evidence of their anti-inflammatory potential. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in culture supernatants.[31][32]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatants. If not used immediately, they can be stored at -80°C.[32]

  • ELISA Procedure:

    • Perform ELISAs for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[31][33]

    • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.[32]

    • The collected supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.[34]

    • After washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.[32][34]

    • A substrate solution is added, and the resulting color development is proportional to the amount of cytokine present.[34]

  • Absorbance and Quantification: Stop the reaction and measure the absorbance at 450 nm.[33] Quantify the cytokine concentration by interpolating from a standard curve generated with recombinant cytokine.[35]

PART II: In Vivo Validation Protocol

Compounds that demonstrate significant and dose-dependent activity in in vitro assays should be advanced to a validated animal model of acute inflammation to assess their efficacy in a complex biological system.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible, and well-characterized model of acute inflammation, widely used for the screening of anti-inflammatory drugs.[36][37][38] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), providing a simple and quantifiable measure of anti-inflammatory activity.[38][39]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[36]

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC)

    • Group II: Carrageenan Control

    • Group III: Reference Drug (e.g., Indomethacin, 10 mg/kg, i.p.)

    • Group IV-VI: Quinazoline Compound (e.g., 10, 20, 40 mg/kg, i.p. or p.o.)

  • Compound Administration: Administer the test compounds or reference drug 30-60 minutes prior to carrageenan injection.[36][38]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[36][39]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[36]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups relative to the carrageenan control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation: Expected In Vivo Results

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition of Edema
Carrageenan Control - 0.85 ± 0.06 -
Indomethacin 10 0.38 ± 0.04* 55.3
Quin-001 10 0.65 ± 0.05 23.5
Quin-001 20 0.45 ± 0.04* 47.1

| Quin-001 | 40 | 0.35 ± 0.03* | 58.8 |

Table 2: Representative data from the carrageenan-induced paw edema model. Data are mean ± SEM. *p < 0.05 compared to Carrageenan Control. A dose-dependent reduction in paw edema indicates in vivo efficacy.

Follow-up Studies: For lead candidates, further analysis can include histopathology of the paw tissue to assess immune cell infiltration and measurement of pro-inflammatory markers (TNF-α, IL-6, iNOS, COX-2) in the tissue homogenate via ELISA or Western blot.[36][39]

Conclusion

This guide outlines a logical and robust experimental framework for the preclinical evaluation of quinazoline derivatives as anti-inflammatory agents. By progressing from broad in vitro screening to specific mechanistic studies and finally to in vivo validation, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and underlying scientific principles provided herein are intended to ensure data integrity and reproducibility, facilitating the discovery of novel therapeutics for inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(Methylthio)quinazolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)quinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to the nuances of the reaction conditions and work-up procedures. This section provides a systematic approach to identifying and resolving these issues.

Question 1: My initial cyclization of 2-aminobenzonitrile with methyl isothiocyanate is sluggish and results in a low yield of the intermediate thiourea. What are the likely causes and how can I improve this step?

Answer:

This initial condensation is a critical step that forms the backbone of the quinazoline ring. Low yields at this stage often point to issues with reactant purity, solvent choice, or reaction temperature.

Potential Causes & Solutions:

  • Purity of 2-Aminobenzonitrile: This starting material can degrade over time, especially if exposed to light or air. Impurities can interfere with the nucleophilic attack of the amino group on the isothiocyanate.

    • Troubleshooting Protocol:

      • Assess Purity: Check the purity of your 2-aminobenzonitrile using techniques like melting point analysis, TLC, or NMR.

      • Purification: If impurities are detected, recrystallize the 2-aminobenzonitrile from a suitable solvent such as ethanol or an ethanol/water mixture.

      • Proper Storage: Store the purified starting material in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: The choice of solvent is crucial for ensuring proper solubility of the reactants and facilitating the reaction.

    • Troubleshooting Protocol:

      • Solvent Polarity: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is often preferred to solubilize both reactants effectively.

      • Anhydrous Conditions: The presence of water can lead to hydrolysis of the isothiocyanate, reducing the amount available for the desired reaction.[1] Use anhydrous solvents and ensure your glassware is thoroughly dried before use.[1]

  • Reaction Temperature: While heating is generally required, excessive temperatures can lead to decomposition of the starting materials or the thiourea product.

    • Troubleshooting Protocol:

      • Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

      • Gradual Increase: If the reaction is slow, gradually increase the temperature in 10-15 °C increments, while continuing to monitor for any byproduct formation.

ParameterRecommendationRationale
Starting Material Purity >98%Impurities can inhibit the reaction or lead to side products.
Solvent Anhydrous DMF or DMSOEnsures solubility of reactants and prevents hydrolysis of methyl isothiocyanate.
Temperature 80-120 °C (optimized)Balances reaction rate with the stability of reactants and products.
Question 2: During the base-mediated cyclization of the intermediate thiourea, I'm observing the formation of multiple byproducts and a low yield of this compound. What's going wrong?

Answer:

The base-mediated cyclization is a delicate step where regioselectivity and reaction conditions are paramount. The formation of byproducts often indicates issues with the choice of base, solvent, or reaction temperature.

Potential Causes & Solutions:

  • Choice and Stoichiometry of Base: The strength and amount of base used can significantly impact the reaction outcome. A base that is too strong or used in excess can promote side reactions.

    • Troubleshooting Protocol:

      • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often effective. Stronger bases like sodium hydride (NaH) or sodium methoxide (NaOMe) can be used cautiously, but may lead to undesired side reactions.

      • Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the base. An excess can lead to the formation of undesired products.

  • Reaction Temperature and Time: Similar to the first step, temperature control is crucial. Prolonged reaction times at high temperatures can lead to decomposition.

    • Troubleshooting Protocol:

      • Monitor Progress: Closely monitor the reaction by TLC to determine the optimal reaction time.

      • Temperature Control: Maintain a consistent temperature. Fluctuations can affect the reaction rate and selectivity.

  • Competitive N-methylation vs. S-methylation: While the desired product is the S-methylated quinazolinamine, competitive N-methylation can occur, leading to a mixture of isomers and reducing the yield of the target compound.[2]

    • Troubleshooting Protocol:

      • Solvent Choice: Using a polar protic solvent like ethanol can favor the formation of the desired S-methyl product.[2] In aprotic solvents like DMF or DMSO, competitive N-methylation can be more prevalent.[2]

      • Methylating Agent: Methyl iodide is a common methylating agent. Ensure it is added slowly and at a controlled temperature to minimize side reactions.

Question 3: I'm struggling with the purification of the final product. My crude product is an oily residue or a mixture that is difficult to crystallize, leading to significant product loss.

Answer:

Effective purification is key to obtaining a high yield of pure this compound. Difficulties in purification often stem from the presence of persistent impurities or the physical properties of the product itself.

Troubleshooting Protocol:

  • Initial Work-up: Proper work-up can significantly simplify the final purification.

    • Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it into cold water or onto crushed ice to precipitate the crude product.

    • Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Purification Techniques:

    • Recrystallization: If the crude product is a solid and relatively clean, recrystallization is an effective method. Ethanol or a mixture of ethanol and water are often good solvent choices.[2]

    • Column Chromatography: For oily products or complex mixtures, column chromatography on silica gel is the most effective method.[2]

      • Solvent System: A good starting point for the eluent is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis to achieve optimal separation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from 2-aminobenzonitrile and methyl isothiocyanate?

A1: The synthesis is a two-step process:

  • Thiourea Formation: The amino group of 2-aminobenzonitrile acts as a nucleophile and attacks the electrophilic carbon of methyl isothiocyanate. This is followed by a proton transfer to form the N-(2-cyanophenyl)-N'-methylthiourea intermediate.

  • Base-Mediated Cyclization: A base is used to deprotonate the thiourea. The resulting anion then undergoes an intramolecular cyclization by attacking the nitrile carbon. Subsequent tautomerization and protonation lead to the formation of the final this compound product.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization A 2-Aminobenzonitrile C N-(2-cyanophenyl)-N'-methylthiourea (Intermediate) A->C Nucleophilic Attack B Methyl Isothiocyanate B->C D Intermediate Thiourea C->D F Cyclized Intermediate D->F Deprotonation & Intramolecular Cyclization E Base (e.g., K2CO3) E->F G This compound (Final Product) F->G Tautomerization

Caption: Reaction pathway for this compound synthesis.

Q2: Can I use other methylating agents besides methyl iodide?

A2: Yes, other methylating agents like dimethyl sulfate can be used. However, methyl iodide is generally preferred due to its reactivity and the ease of removal of the iodide byproduct. When using alternative methylating agents, you may need to re-optimize the reaction conditions.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Methyl Isothiocyanate and Methyl Iodide: Both are toxic and volatile. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. Handle them under an inert atmosphere.

  • Solvents: DMF and DMSO are skin-absorbent. Avoid direct contact.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Thin-Layer Chromatography (TLC) and Melting Point: These techniques are useful for assessing the purity of the product.

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Recrystallize/ Purify CheckPurity->Impure No Pure Purity OK CheckPurity->Pure Yes OptimizeReaction Optimize Reaction Conditions Impure->OptimizeReaction Pure->OptimizeReaction Temp Adjust Temperature OptimizeReaction->Temp Base Change Base/ Stoichiometry OptimizeReaction->Base Solvent Change Solvent OptimizeReaction->Solvent Optimized Conditions Optimized Temp->Optimized Base->Optimized Solvent->Optimized Workup Improve Work-up & Purification Optimized->Workup Recrystallize Recrystallization Workup->Recrystallize Chromatography Column Chromatography Workup->Chromatography Success High Yield Achieved Recrystallize->Success Chromatography->Success

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Palladium-Catalyzed Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these sophisticated synthetic procedures. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction: The Challenge of Selectivity

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon-nitrogen bonds essential to the quinazoline core.[1][2] These methods, often variations of the Buchwald-Hartwig amination, offer a versatile route to highly functionalized molecules.[1][3] However, the complexity of the catalytic cycle, involving multiple interdependent steps like oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination, creates a landscape where minor changes in conditions can lead to significant side product formation.[4][5] This guide will address the most common issues, providing both diagnostic advice and validated protocols to get your synthesis back on track.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing very low conversion, and I'm recovering most of my starting materials. What's the first thing I should check?

A1: The most immediate suspect is the activity of your palladium catalyst. The active Pd(0) species is susceptible to oxidation if exposed to air.

  • Catalyst Precursor: Ensure your Pd(0) or Pd(II) precursor is from a reliable source and has been stored properly under an inert atmosphere. For Pd(II) precursors like Pd(OAc)₂, an in-situ reduction is required to generate the active Pd(0) catalyst, a step that can sometimes be inefficient.

  • Inert Atmosphere: Rigorously degas your solvent and run the reaction under a positive pressure of an inert gas like argon or nitrogen. Even minor oxygen exposure can deactivate the catalyst.[4]

  • Ligand Integrity: Phosphine-based ligands are themselves prone to oxidation. Check the purity of your ligand; if it's been on the shelf for a while, consider using a fresh batch or purifying it.

Q2: I'm attempting a one-pot synthesis starting from a nitroarene, but the yield is poor and the reaction mixture is complex. What are the potential pitfalls?

A2: Syntheses starting from nitroarenes involve a tandem process: reduction of the nitro group to an amine, followed by the palladium-catalyzed C-N coupling and cyclization.[6] This adds layers of complexity.

  • Incomplete Reduction: The reduction of the nitro group may be the rate-limiting step or may not go to completion, leaving you with unreacted starting material and nitroso or hydroxylamine intermediates.[7] These intermediates can sometimes participate in undesired side reactions.

  • Catalyst Mismatch: The conditions optimal for nitro reduction (e.g., using a hydrogen source like sodium formate) may not be optimal for the subsequent Pd-catalyzed C-N coupling.[8] The palladium catalyst must be competent for both transformations. A proposed mechanism involves the oxidation of an alcohol to an aldehyde, which generates hydrogen in situ for the nitro reduction, followed by condensation and cyclization.[6]

  • Competing Pathways: Under reducing conditions, the aryl halide coupling partner can undergo hydrodehalogenation, a significant side reaction that consumes starting material.[9][10][11]

Q3: Why is the choice of base so critical, and how do I select the right one?

A3: The base plays multiple crucial roles in the catalytic cycle, and its strength, solubility, and steric properties can dramatically influence the outcome.[3][12] Its primary role is to deprotonate the amine nucleophile to facilitate its coordination to the palladium center.

  • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used because they are effective at deprotonating the amine without competing as a nucleophile. However, their high basicity can limit functional group tolerance.[3]

  • Side Reactions: The base can be a direct cause of side reactions. For instance, weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) can be effective and tolerate more functional groups but may require higher temperatures, which can promote other side reactions.[3][13] Importantly, the base or its counter-ion can influence catalyst aggregation and activity.

  • Solubility: The heterogeneous nature of many inorganic bases can lead to reproducibility issues. Soluble organic bases can sometimes offer more consistent results, but their coordination to the palladium center can also inhibit the reaction.[12]

Troubleshooting Guide: Common Side Products and Solutions

This section provides a deeper dive into specific, frequently observed side products.

Issue 1: Formation of a Homocoupled Biaryl Product

You observe a significant amount of a symmetrical biaryl product derived from your aryl halide starting material. This is a classic side reaction in many cross-coupling protocols.[14]

Homocoupling can arise through several pathways. In Suzuki-type couplings, it can result from the reaction of two organoboron species.[4] In Buchwald-Hartwig aminations, it often occurs when the oxidative addition of the aryl halide to Pd(0) is followed by a second transmetalation-like step with another molecule of aryl halide or through a competing reductive coupling pathway, especially if the desired C-N reductive elimination is slow.

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// Nodes start [label="Pd(0)L_n"]; OA [label="Oxidative Addition\n(Ar-X)"]; Pd_II [label="Ar-Pd(II)-X"]; Amine_Coord [label="Amine Coordination\n& Deprotonation"]; Desired_Intermediate [label="Ar-Pd(II)-NR'R''"]; RE [label="Reductive Elimination\n(Desired)"]; Product [label="Ar-NR'R'' (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Homocoupling_Pathway [label="Reaction with\nsecond Ar-X", color="#EA4335", fontcolor="#202124"]; Homocoupling_Product [label="Ar-Ar (Side Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> OA -> Pd_II; Pd_II -> Amine_Coord -> Desired_Intermediate -> RE -> Product; RE -> start [label="Regenerates\nCatalyst"];

Pd_II -> Homocoupling_Pathway [color="#EA4335"]; Homocoupling_Pathway -> Homocoupling_Product [color="#EA4335"]; Homocoupling_Pathway -> start [label="Regenerates\nCatalyst", color="#EA4335"];

// Invisible edges for layout {rank=same; Product; Homocoupling_Product;} } केंदot Caption: Competing pathways: Desired C-N coupling vs. homocoupling.

StrategyRationaleRecommended Action
Lower Temperature Reduces the rate of side reactions, which often have a higher activation energy than the desired pathway.Decrease the reaction temperature in 5-10°C increments and monitor the product-to-side-product ratio.[4]
Adjust Stoichiometry Using a slight excess of the amine coupling partner can favor the desired C-N coupling pathway over the competing homocoupling.Increase the equivalents of the amine component from 1.1 eq. to 1.3-1.5 eq. relative to the aryl halide.
Change Ligand Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting the homocoupling pathway.Screen ligands. Consider bulky biarylphosphine ligands (e.g., XPhos, SPhos) or Josiphos-type ligands.
Reduce Oxygen Exposure Oxygen can promote oxidative homocoupling pathways.Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[4]
Issue 2: Significant Dehalogenation of the Aryl Halide

Your analysis shows a major byproduct that is simply your aryl starting material with the halogen (Br, Cl, I) replaced by a hydrogen atom. This is known as hydrodehalogenation.[11]

Dehalogenation is a reductive process that competes with the desired cross-coupling.[11] It typically occurs when a hydride source is present in the reaction. The hydride can be transferred to the Ar-Pd(II)-X intermediate, which then undergoes reductive elimination to form the dehalogenated arene (Ar-H).

Sources of hydride can include:

  • Solvent: Alcoholic solvents (e.g., t-BuOH, isopropanol) can undergo β-hydride elimination after coordination to the palladium center.[11][15]

  • Base: Some bases or their decomposition products can act as hydride donors.

  • Water: Trace amounts of water can be a hydrogen source in some systems.[16]

  • Reagents: Additives or even the phosphine ligand itself can sometimes be a source of hydrides.

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// Edges start -> OA -> Pd_II; Pd_II -> Amine_Coupling -> Desired_Product;

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Dehalogenation_RE -> start [color="#EA4335"]; Amine_Coupling -> start [style=dashed, label="via RE"];

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StrategyRationaleRecommended Action
Change Solvent Eliminate potential hydride sources from alcoholic solvents.Switch from alcoholic solvents like t-BuOH to aprotic polar solvents such as dioxane, toluene, or DMF. Ensure the solvent is anhydrous.[11][17]
Select a Different Base The choice of base is critical. Stronger, non-coordinating bases may favor the desired pathway.If using a weaker base like Cs₂CO₃, try switching to a stronger alkoxide base like NaOtBu. Conversely, if dehalogenation is severe with alkoxides, consider if a different base/solvent system (e.g., K₃PO₄ in toluene) might be less prone to generating hydrides.[11][13]
Use Anhydrous Conditions Minimize water as a potential proton/hydride source.Thoroughly dry all glassware. Use anhydrous solvents and reagents. Conduct the reaction under a rigorously inert atmosphere.[16][17]
Modify the Ligand The ligand's electronic and steric properties influence the relative rates of desired coupling versus dehalogenation.Screen a set of ligands. Bulky, electron-rich ligands often promote the desired reductive elimination over competing pathways.[11]

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Ligand Screening

This protocol is designed to efficiently test the effect of different phosphine ligands on your reaction outcome.

  • Preparation: In a glovebox, arrange an array of 8 mL vials with stir bars. To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol % Pd) and the respective ligand (typically a 1:2 or 1:4 Pd:ligand ratio).

  • Reagent Addition: To each vial, add the aryl halide (0.2 mmol, 1.0 eq.), the amine coupling partner (0.24 mmol, 1.2 eq.), and the base (e.g., NaOtBu, 0.28 mmol, 1.4 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 1.0 mL) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and the ratio of desired product to major side products (e.g., dehalogenated arene, homocoupled biaryl).

  • Validation: For the most promising ligand(s), run the reaction on a larger scale (e.g., 1.0 mmol) to confirm the result and isolate the product for yield determination.

Protocol 2: Optimizing Reaction Temperature

This protocol helps identify the optimal temperature that maximizes product yield while minimizing side product formation.[17]

  • Setup: Set up a parallel series of identical reactions (5-6 vials) as described in Protocol 1, using the best conditions identified so far.

  • Temperature Gradient: Place each vial in a separate well of a parallel reactor or in different heating blocks set to a range of temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • Time-Course Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze by TLC, LC-MS, or GC-MS. Track both the consumption of starting materials and the formation of the desired product and key byproducts at each temperature.

  • Determination: After a predetermined time (e.g., 8 hours or when the starting material is consumed at the optimal temperature), quench all reactions. Perform a quantitative analysis (e.g., HPLC with an internal standard) to determine the yield and purity at each temperature. Select the temperature that provides the best balance of reaction rate and selectivity.

References

Technical Support Center: A Guide to Improving the In Vivo Stability of 2-(Methylthio)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the in vivo stability of 2-(Methylthio)quinazolin-4-amine, a promising heterocyclic scaffold in medicinal chemistry. Quinazoline derivatives are widely explored for their therapeutic potential, but their journey from bench to preclinical studies is often hampered by stability issues.[1][2] This document is designed to help you navigate these challenges by explaining the underlying causes of instability and providing validated protocols to overcome them.

Section 1: Understanding the Instability of this compound

The structure of this compound contains two key moieties prone to degradation: the 4-amino group and the 2-methylthio group. Understanding their vulnerabilities is the first step toward designing robust in vivo experiments.

  • Chemical Instability : This refers to the degradation of the compound in the formulation vehicle or physiological fluids due to chemical reactions like hydrolysis, oxidation, or photodegradation.[3] The quinazoline ring system can be susceptible to hydrolysis under harsh pH conditions, while the electron-rich nature of the molecule makes it a candidate for oxidation.[4]

  • Metabolic Instability : This involves the enzymatic degradation of the compound by metabolic enzymes, primarily in the liver. The methylthio group is a well-known substrate for Phase I and Phase II metabolic enzymes.[5]

The following sections will address common questions and provide actionable strategies to mitigate both chemical and metabolic instability.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My in vivo results show high variability and lower-than-expected efficacy. Could compound instability be the cause?

A1: Absolutely. Inconsistent results are a classic sign of compound instability.[3] If the compound degrades in its dosing vehicle before or after administration, the actual concentration reaching the target site will be lower and more variable than intended. This can manifest as:

  • Poor dose-response relationships.

  • High variability in plasma concentration between subjects.

  • Underestimation of the compound's true potency.

It is crucial to differentiate between instability in the formulation (a chemical issue) and rapid clearance in vivo (a metabolic issue). The troubleshooting workflow below can guide your investigation.

G start Inconsistent In Vivo Results q1 Is the compound stable in the dosing vehicle ex vivo? (Protocol 2) start->q1 formulation_issue Problem: Chemical Instability in Formulation q1->formulation_issue No metabolic_issue Problem: Likely Metabolic Instability (See Q3) q1->metabolic_issue Yes solution1 Optimize Formulation: - Adjust pH with buffers - Add antioxidants - Use co-solvents - Protect from light (See Q2 & Protocol 1) formulation_issue->solution1 G parent This compound sulfoxide Methylsulfoxide Metabolite parent->sulfoxide CYP450 amine_conjugate Amine Conjugate (e.g., Glucuronide) parent->amine_conjugate UGTs/SULTs sulfone Methylsulfone Metabolite sulfoxide->sulfone CYP450 gsh_conjugate Glutathione (GSH) Conjugate sulfone->gsh_conjugate GST phase1_label Phase I (Oxidation) phase2_label Phase II (Conjugation)

References

Technical Support Center: Purification of 2-(Methylthio)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(Methylthio)quinazolin-4-amine. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Introduction: The Chemistry of Purification

The purification of this compound, a heterocyclic amine, hinges on exploiting the physicochemical differences between the target compound and the impurities generated during its synthesis. The typical synthetic route involves the S-methylation of a 2-mercaptoquinazolin-4-amine precursor. This reaction, while generally efficient, can lead to a variety of impurities including unreacted starting materials, over-methylated products, and regioisomers (N-alkylation vs. S-alkylation).[1][2]

The choice of purification strategy—primarily recrystallization or column chromatography—is dictated by the impurity profile of the crude material. This guide will walk you through identifying common problems and implementing effective purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic pathway. Assuming the standard route of S-alkylation of 2-mercaptoquinazolin-4-amine, the most prevalent impurities are:

  • Unreacted 2-mercaptoquinazolin-4-amine: The precursor is significantly more polar than the desired S-methylated product due to the presence of the thiol group.

  • N-Methylated Isomers: The quinazoline ring contains multiple nitrogen atoms that can be alkylated. While the sulfur of the mercapto group is a "soft" nucleophile and preferentially reacts with "soft" electrophiles like methyl iodide, some N-alkylation can occur, particularly on the N1 or N3 positions of the quinazoline ring or the exocyclic 4-amino group.[1] These isomers often have very similar polarities to the desired product, making them challenging to separate.

  • Bis-methylated Products: Over-alkylation can lead to impurities where both a nitrogen and the sulfur atom are methylated.

  • Oxidized Impurities: The methylthio group can be susceptible to oxidation, forming the corresponding sulfoxide or sulfone, especially during prolonged heating or exposure to oxidizing agents.[3]

Q2: Which purification technique should I try first: recrystallization or column chromatography?

A2: For initial purification, recrystallization is often the most efficient and scalable first step.[1] It is particularly effective at removing impurities with significantly different solubilities than the target compound, such as unreacted starting materials or highly non-polar byproducts. If your crude material is a solid and appears relatively clean by thin-layer chromatography (TLC) (i.e., one major spot with minor impurities), recrystallization is the preferred starting point.

Column chromatography is the method of choice when dealing with complex mixtures or impurities with polarities very close to your product, such as N-methylated isomers.[2]

Below is a decision workflow to guide your choice:

Purification_Decision start Crude this compound tlc Analyze by TLC start->tlc decision Is there one major spot with minor, well-separated impurities? tlc->decision recrystallize Attempt Recrystallization decision->recrystallize  Yes chromatography Perform Column Chromatography decision->chromatography  No (Complex mixture or co-eluting spots) check_purity Check Purity (TLC, NMR, LC-MS) recrystallize->check_purity chromatography->check_purity end_pure Product is Pure check_purity->end_pure >98% Purity end_impure Product is Impure check_purity->end_impure <98% Purity end_impure->chromatography Re-purify Chromatography_Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis tlc_dev 1. Develop TLC method (e.g., Hexane:EtOAc + 0.5% TEA) Target Rf ≈ 0.25 pack_col 2. Pack column with silica slurry tlc_dev->pack_col load_sample 3. Load sample (dry or wet) pack_col->load_sample elute 4. Elute with mobile phase load_sample->elute collect 5. Collect fractions elute->collect tlc_fractions 6. Analyze fractions by TLC collect->tlc_fractions combine 7. Combine pure fractions tlc_fractions->combine evaporate 8. Evaporate solvent combine->evaporate product Pure Product evaporate->product

References

Technical Support Center: Optimizing MTT Assays for Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using the MTT assay with quinazoline-based compounds. As a Senior Application Scientist, my goal is to provide you with scientifically sound and field-tested insights to ensure the accuracy and reproducibility of your results.

I. Assay Fundamentals and Initial Setup

This section addresses common questions regarding the foundational parameters of the MTT assay that must be optimized for every new cell line and compound class.

FAQ 1: How do I determine the optimal cell seeding density for my experiment?

Answer:

Determining the correct cell seeding density is a critical first step for a reliable MTT assay. The goal is to ensure cells are in a logarithmic growth phase throughout the experiment. If cell density is too low, the metabolic signal may be too weak to detect accurately. Conversely, if it's too high, cells may become confluent, leading to nutrient depletion and cell death unrelated to your compound's effect, which can result in a false positive.[1]

Recommended Protocol for Optimizing Seeding Density:

  • Plate Preparation: Seed a 96-well plate with a range of cell densities. For adherent cancer cell lines, a common starting range is 1,000 to 100,000 cells per well.[1] For example, you can set up serial dilutions to achieve densities of 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well.

  • Incubation: Incubate the plates for time points relevant to your planned drug exposure (e.g., 24, 48, and 72 hours).

  • MTT Assay: At each time point, perform the MTT assay on one of the plates.

  • Data Analysis: Plot the absorbance at 570 nm against the number of cells seeded for each time point. The optimal seeding density will be in the linear portion of the curve, representing exponential growth. For many cancer cell lines, a density of 5,000 to 10,000 cells/well is a good starting point for a 48-72 hour incubation period.[2]

Table 1: Example Seeding Density Optimization Data

Seeding Density (cells/well)Absorbance at 24h (570 nm)Absorbance at 48h (570 nm)Absorbance at 72h (570 nm)
2,5000.250.550.90
5,0000.450.951.60
10,0000.801.702.50 (Plateau)
20,0001.302.40 (Plateau)2.60 (Plateau)
40,0002.00 (Plateau)2.50 (Plateau)2.70 (Plateau)

Note: The optimal density for a 48-hour experiment in this example would be around 5,000 cells/well, as it provides a strong signal within the linear range of the assay.

FAQ 2: My quinazoline compound is poorly soluble in aqueous media. How can I prepare it for the MTT assay?

Answer:

Poor solubility is a common challenge with hydrophobic compounds like many quinazoline derivatives. The key is to dissolve the compound in a suitable organic solvent first and then dilute it in the culture medium, ensuring the final solvent concentration is non-toxic to the cells.

Recommended Protocol for Compound Preparation:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your quinazoline compound in 100% dimethyl sulfoxide (DMSO).[2]

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium. It is crucial to maintain a consistent, low final concentration of DMSO across all wells, including the vehicle control.[2] The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

  • Vehicle Control: Always include a vehicle control group in your experiment. These wells should contain cells treated with the same final concentration of DMSO as the highest concentration of your test compound.[2] This allows you to differentiate the cytotoxic effects of your compound from any effects of the solvent.

dot

cluster_prep Compound Preparation Workflow stock High-Concentration Stock in 100% DMSO serial_dilution Serial Dilutions in Culture Medium stock->serial_dilution Dilute final_treatment Final Treatment Concentrations (DMSO ≤ 0.5%) serial_dilution->final_treatment Add to cells vehicle_control Vehicle Control (Medium + Max DMSO conc.) serial_dilution->vehicle_control Prepare parallel control

Caption: Workflow for preparing quinazoline compounds for MTT assay.

II. Troubleshooting Common Assay Artifacts

This section focuses on specific problems that can arise during the MTT assay when working with quinazoline compounds and how to resolve them.

FAQ 3: I'm observing an increase in absorbance at higher concentrations of my quinazoline compound, suggesting increased viability. Is this possible?

Answer:

This is a known artifact and does not necessarily indicate increased cell viability. There are two primary reasons for this observation:

  • Compound Interference: Some compounds can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal.[4]

  • Cellular Stress Response: At sub-lethal concentrations, some compounds can induce a stress response in cells, leading to an upregulation of metabolic activity and, consequently, increased MTT reduction.[4]

Troubleshooting Steps:

  • Cell-Free Control: To test for direct MTT reduction, set up control wells containing culture medium, MTT, and your compound at various concentrations, but without any cells. If you observe a color change, your compound is interfering with the assay.[4]

  • Microscopic Examination: Visually inspect the cells under a microscope before adding the solubilization agent. If the cells show signs of stress or death (e.g., rounding up, detaching) despite high absorbance readings, it is likely an artifact.

  • Alternative Viability Assays: If interference is confirmed, consider using an alternative viability assay that relies on a different mechanism, such as the Neutral Red uptake assay (measures lysosomal integrity) or a lactate dehydrogenase (LDH) assay (measures membrane integrity).[4]

FAQ 4: The formazan crystals are not dissolving completely, leading to inconsistent readings. What can I do?

Answer:

Incomplete solubilization of formazan crystals is a frequent source of variability in the MTT assay. The choice of solubilizing agent and the solubilization procedure are critical for obtaining accurate results.

Recommended Solubilization Methods:

  • DMSO: While commonly used, it can sometimes be insufficient for complete solubilization. If using DMSO, ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes.[2] Gentle pipetting can also help, but be cautious not to introduce bubbles.[5]

  • Acidified Isopropanol: A solution of isopropanol with 0.04 N HCl is another effective solvent.[5]

  • SDS Solution: A 10% solution of sodium dodecyl sulfate (SDS) in 0.01 M HCl is a very effective solubilizing agent that can be added directly to the culture medium, eliminating the need to remove the MTT-containing medium and reducing the risk of losing formazan crystals.[5][6] This method often requires an overnight incubation to achieve complete solubilization.[5][6]

Pro-Tip: After adding the solubilization solution, wrap the plate in foil to protect it from light and place it on an orbital shaker to ensure uniform dissolution.[7] Always visually inspect the wells to confirm that all formazan crystals have dissolved before reading the absorbance.

dot

cluster_solubilization Formazan Solubilization Troubleshooting problem Incomplete Formazan Dissolution solution1 Use Orbital Shaker (15+ min) problem->solution1 solution2 Switch to Acidified Isopropanol problem->solution2 solution3 Use 10% SDS in 0.01M HCl (Add directly to medium) problem->solution3 check Visually Confirm Complete Dissolution solution1->check solution2->check solution3->check

Caption: Decision tree for troubleshooting formazan solubilization.

III. Data Interpretation and Best Practices

This final section provides guidance on analyzing your data and implementing best practices to ensure the integrity of your results.

FAQ 5: What are the essential controls I must include in my MTT assay?

Answer:

A well-designed experiment with proper controls is essential for accurate data interpretation. The following controls are mandatory:

  • Blank (Medium Only) Control: Wells containing only cell culture medium. This is used to subtract the background absorbance of the medium and MTT reagent.[2]

  • Untreated Cell Control: Wells with cells that have not been treated with the compound or vehicle. This represents 100% cell viability.

  • Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the quinazoline compound. This control is crucial for ensuring that the solvent itself is not affecting cell viability.[2]

  • Positive Control: Wells with cells treated with a known cytotoxic agent. This confirms that the assay system is working correctly.

FAQ 6: How should I analyze and report my MTT assay data?

Answer:

Step-by-Step Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.[2]

  • Calculate Percent Viability: Normalize the data to the vehicle control. The formula is: Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • Determine IC50: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to your data and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[2]

By following these guidelines and troubleshooting steps, you can optimize your MTT assay conditions for quinazoline compounds and generate reliable, high-quality data for your research.

References

Validation & Comparative

A Comparative Guide for Drug Development Professionals: 2-(Methylthio)quinazoline Derivatives vs. Gefitinib in the Context of Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Quinazoline-Based Compounds Targeting EGFR Signaling in Non-Small Cell Lung Cancer

For researchers and scientists in the field of oncology drug development, the quest for novel, potent, and selective kinase inhibitors is a perpetual endeavor. The quinazoline scaffold has proven to be a fruitful starting point for the development of numerous anti-cancer agents, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). This guide provides a detailed, objective comparison between the well-established EGFR inhibitor, Gefitinib, and the emerging class of 2-(methylthio)quinazoline derivatives, with a focus on their potential applications in non-small cell lung cancer (NSCLC).

Introduction: The Quinazoline Scaffold and EGFR Inhibition in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of the receptor's tyrosine kinase domain, driving oncogenesis.[2] This discovery paved the way for the development of targeted therapies, with Gefitinib being a first-generation EGFR-TKI that has demonstrated significant clinical benefit in patients with EGFR-mutated NSCLC.[3]

Both Gefitinib and 2-(methylthio)quinazoline derivatives share the quinazoline core structure, suggesting a potential for the latter to also exhibit activity as kinase inhibitors.[1] This guide will delve into the known mechanisms, comparative efficacy, and the experimental workflows used to evaluate these compounds, providing a comprehensive resource for drug development professionals.

Mechanism of Action: A Tale of Two Quinazolines

Gefitinib's mechanism of action is well-characterized. It is a selective and reversible inhibitor of the EGFR tyrosine kinase.[1] By competing with adenosine triphosphate (ATP) for its binding site in the intracellular catalytic domain of the receptor, Gefitinib prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] This blockade of pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring activating EGFR mutations.[1]

The precise mechanism of action for 2-(Methylthio)quinazolin-4-amine is less defined in the public domain. However, based on its quinazoline scaffold and the known activities of its derivatives, it is presumed to act as a kinase inhibitor.[1] Studies on various 2-alkylthio-quinazoline derivatives have demonstrated significant cytotoxic activity against cancer cell lines, suggesting that the methylthio substitution at the 2-position is compatible with, and may even enhance, anticancer properties.[4] The primary target is likely to be one or more tyrosine kinases, with EGFR being a strong candidate given the structural similarities to known EGFR inhibitors.

EGFR Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization P-EGFR p-EGFR (Active) EGFR->P-EGFR Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P-EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway P-EGFR->PI3K_AKT_mTOR Gefitinib Gefitinib Gefitinib->P-EGFR Inhibits ATP Binding 2-MTQ Derivative 2-(Methylthio)quinazoline Derivative (presumed) 2-MTQ Derivative->P-EGFR Inhibits (presumed) ATP ATP ATP->P-EGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Figure 1: A simplified diagram of the EGFR signaling pathway and the points of inhibition for Gefitinib and presumed inhibition for 2-(methylthio)quinazoline derivatives.

Comparative Efficacy in Cancer Cell Lines

Gefitinib Efficacy in NSCLC Cell Lines

The sensitivity of NSCLC cell lines to Gefitinib is largely dependent on their EGFR mutation status. Cell lines with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation) are generally highly sensitive, while those with wild-type EGFR or resistance mutations (like T790M) are more resistant.

Cell LineCancer TypeEGFR Mutation StatusGefitinib IC50 (µM)Reference
A549 NSCLCWild-Type4.5 - 10[5][6]
H1650 NSCLCExon 19 Deletion (with PTEN loss)~9.7 - 31.0[3][5]
H1975 NSCLCL858R & T790M~11.7[5]
PC9 NSCLCExon 19 Deletion~0.077[2]
HCC827 NSCLCExon 19 Deletion~0.013[2]

IC50 values can vary between studies due to different experimental conditions.

Efficacy of 2-(Alkylthio)quinazoline Derivatives

Studies on various 2-alkylthio-quinazoline derivatives have demonstrated significant cytotoxic activity. While not the exact molecule of interest, these findings highlight the potential of this chemical class.

One study synthesized a series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives and evaluated their anti-proliferative activity in the National Cancer Institute's 60 human tumor cell line screen (NCI-60). Several of these compounds exhibited significant growth inhibition of the NSCLC cell line A549 at a concentration of 10 µM.[3]

Another study directly compared 2-alkylthio-quinazoline derivatives with Gefitinib in non-lung cancer cell lines, demonstrating superior potency in some cases.[1]

CompoundCell LineCancer TypeIC50 (µM)Reference
2-Alkylthio-quinazoline Derivative 1 HeLaCervical Cancer2.81[1]
2-Alkylthio-quinazoline Derivative 2 HeLaCervical Cancer1.85[1]
Gefitinib HeLaCervical Cancer4.3[1]
2-Alkylthio-quinazoline Derivative 1 MDA-MB-231Breast Cancer1.93[1]
2-Alkylthio-quinazoline Derivative 2 MDA-MB-231Breast Cancer2.11[1]
Gefitinib MDA-MB-231Breast Cancer28.3[1]

These results suggest that the 2-(methylthio)quinazoline scaffold is a promising starting point for the development of potent anticancer agents that may have a different spectrum of activity or improved potency compared to established drugs like Gefitinib.[1]

Experimental Protocols for Comparative Evaluation

To conduct a rigorous head-to-head comparison of these compounds, a series of standardized in vitro assays are essential.

Cell Viability Assay (MTT/XTT)

This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells and for calculating the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate lung cancer cells (e.g., A549, H1650, H1975) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Gefitinib for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Viability Assay Workflow A Seed Lung Cancer Cells in 96-well plate B Treat with Compounds (2-MTQ & Gefitinib) A->B C Incubate (e.g., 48h) B->C D Add MTT/XTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizer (MTT only) E->F for MTT G Read Absorbance E->G for XTT F->G H Calculate IC50 G->H

Figure 2: A flowchart outlining the key steps in a cell viability assay for comparing the cytotoxicity of two compounds.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines whether the observed decrease in cell viability is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat lung cancer cells with the compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of EGFR Signaling

This technique is used to assess the impact of the compounds on the EGFR signaling pathway by measuring the phosphorylation status of EGFR and its downstream effectors.

Protocol:

  • Cell Lysis: Treat cells with the compounds for a short period (e.g., 1-2 hours) and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Potential Resistance Mechanisms

A critical aspect of drug development is understanding potential resistance mechanisms. For Gefitinib, acquired resistance in NSCLC is well-documented and often involves the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain, which sterically hinders drug binding.[7] Other resistance mechanisms include amplification of the MET oncogene, which provides a bypass signaling pathway.

For 2-(methylthio)quinazoline derivatives, potential resistance mechanisms are currently unknown and would be a crucial area of investigation. It would be important to determine if resistance develops through on-target mutations or the activation of alternative signaling pathways.

Conclusion and Future Directions

Gefitinib remains a cornerstone in the treatment of EGFR-mutated NSCLC. However, the development of resistance necessitates the search for new therapeutic agents. The 2-(methylthio)quinazoline scaffold represents a promising area for the discovery of novel kinase inhibitors. The preliminary data on its derivatives suggest the potential for high potency, possibly exceeding that of Gefitinib in certain contexts.

For drug development professionals, a direct and comprehensive comparison of this compound and its optimized derivatives against Gefitinib in a panel of NSCLC cell lines with varying EGFR mutation statuses is a logical and compelling next step. Such studies, employing the experimental workflows outlined in this guide, would be invaluable in determining the therapeutic potential of this emerging class of compounds and their suitability for further preclinical and clinical development.

References

A Comparative Guide to the Efficacy of 2-Substituted Quinazoline Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents.[1][2][3] Its derivatives have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[4][5][6] This guide provides a comparative analysis of the efficacy of different 2-substituted quinazoline derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space. The focus is on understanding how substitutions at the 2-position influence biological activity and selectivity, thereby offering insights into rational drug design.

The Strategic Importance of the 2-Position

The quinazoline core, a fusion of a benzene and a pyrimidine ring, offers multiple sites for chemical modification.[7][8] However, the 2-position has garnered significant attention due to its profound impact on the pharmacological profile of the resulting derivatives.[9] Substituents at this position can critically influence the molecule's interaction with biological targets, its pharmacokinetic properties, and its overall therapeutic efficacy. This guide will explore these structure-activity relationships (SAR) in the context of anticancer, antimicrobial, and antioxidant activities.

Anticancer Efficacy: Targeting Key Oncogenic Pathways

2-Substituted quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds entering clinical use, such as the EGFR inhibitors Gefitinib and Erlotinib.[10][11] The efficacy of these compounds is largely attributed to their ability to inhibit key signaling pathways that drive tumor growth and proliferation.[12]

Kinase Inhibition: A Dominant Mechanism

A primary mechanism of action for many anticancer 2-substituted quinazolines is the inhibition of protein kinases, particularly tyrosine kinases involved in cancer cell signaling.[13]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

Many potent quinazoline derivatives feature a substituted aniline group at the 4-position, which is crucial for their EGFR inhibitory activity.[9][10] However, modifications at the 2-position can further enhance potency and selectivity. For instance, the introduction of various heterocyclic moieties has been explored to optimize interactions within the ATP-binding pocket of these kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of these compounds is through a biochemical kinase assay.

  • Reagent Preparation: Recombinant human EGFR or VEGFR-2 kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase reaction buffer.

  • Compound Dilution: The test compounds are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using ³²P-ATP.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Table 1: Comparative Efficacy of 2-Substituted Quinazoline Derivatives as Kinase Inhibitors

Compound ID2-SubstituentTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Gefitinib N/A (4-anilino)EGFR2-37NCI-H4600.015[14]
Vandetanib N/A (4-anilino)VEGFR-240HUVECN/A[15]
Compound 15 2,4-disubstituted anilineEGFR/VEGFR-25.9 (EGFR), 36.78 (VEGFR-2)N/AN/A[10]
Compound 123 Substituted triazineVEGFR-22500HepG23.97[12]
Compound 17 2-methoxyphenylMultiple KinasesN/AVariousLow µM[13]

Note: N/A indicates that the data was not available in the cited sources.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline 2-Substituted Quinazoline Derivative Quinazoline->EGFR Inhibition PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation CellCycle_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Seed_Cells Seed Cancer Cells Treat Treat with Quinazoline Derivative Seed_Cells->Treat Incubate Incubate for 24-48h Treat->Incubate Harvest Harvest Cells Incubate->Harvest Fix Fix with Ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI) Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content (G1, S, G2/M phases) Acquire->Analyze

References

A Comparative Guide to the Structure-Activity Relationship of 4-Thio-Substituted Quinazoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Conventional Quinazoline Scaffold

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably a generation of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[1][2] These classical inhibitors predominantly feature a 4-anilino substitution, which is crucial for their binding to the ATP pocket of kinases.[3][4] However, the exploration of alternative substitutions at the C4 position offers a promising avenue to modulate pharmacological properties, overcome resistance, and discover novel biological activities.

This guide focuses on the 4-thio-substituted quinazoline analogues, a class of compounds where the C4 position is functionalized with a thioether linkage (-S-R). This modification significantly alters the electronic and steric profile compared to its 4-oxo or 4-anilino counterparts, opening up new possibilities for therapeutic intervention. We will dissect the structure-activity relationships (SAR) of these analogues across various biological targets, compare their performance with alternatives, and provide the experimental groundwork for researchers in the field.

Core Synthetic Strategies: Accessing the 4-Thio-Quinazoline Scaffold

The most prevalent and efficient method for synthesizing 4-thio-substituted quinazolines involves the nucleophilic substitution of a 4-chloroquinazoline intermediate. This precursor is typically prepared from the corresponding quinazolin-4-one. The subsequent reaction with a desired thiol (alkyl or aryl) in the presence of a base affords the target thioether.[5][6]

The choice of base and solvent is critical for optimizing yield and purity. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), while solvents like acetone, ethanol, or DMF are frequently employed.[5][7] The versatility of this reaction allows for the introduction of a vast array of functionalities at the thioether position, which is the cornerstone of SAR exploration.

G cluster_0 Synthesis Workflow A Quinazolin-4-one Precursor B Chlorination (e.g., SOCl₂, POCl₃) A->B C 4-Chloroquinazoline Intermediate B->C F Nucleophilic Substitution C->F D Thiol Compound (R-SH) D->F E Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) E->F G 4-Thio-Substituted Quinazoline Product F->G

Caption: General synthetic workflow for 4-thio-substituted quinazolines.

Structure-Activity Relationship (SAR) Analysis by Therapeutic Target

The biological activity of 4-thio-substituted quinazolines is profoundly influenced by the nature of the substituent attached to the sulfur atom (the 'R' group in -S-R) and by other substitutions on the quinazoline core itself.

Anticancer Activity

Quinazolines are renowned for their anticancer properties, and 4-thio analogues are no exception. Their mechanisms, however, can be diverse.

  • EGFR Tyrosine Kinase Inhibition: While the 4-anilino scaffold is the gold standard for EGFR inhibition, certain 4-thio derivatives have shown activity. The general pharmacophore for EGFR inhibition requires a group capable of hydrogen bonding with the hinge region of the kinase.[3] The thioether linkage itself is a hydrogen bond acceptor. SAR studies suggest that for 4-anilinoquinazolines, small, non-polar meta substituents on the aniline ring enhance potency.[8] In a similar vein, for 4-thio analogues, the nature of the aryl or alkyl group attached to the sulfur dictates the fit within the ATP binding pocket. For instance, a derivative with a 4-methylthiophenyl group at the 4-position showed significant antiproliferative activity against A549 lung cancer cells.[9]

  • Thymidylate Synthase (TS) Inhibition: In a direct comparison with their 4-oxo counterparts, 4-thio analogues were evaluated as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. Interestingly, the replacement of the 4-oxygen with sulfur did not significantly alter TS inhibition. However, the introduction of a 4-methylthio (-SCH₃) group severely impaired activity.[6] This suggests that while a simple thione (C=S) might be tolerated, a thioether substituent at this position is detrimental for TS inhibition, highlighting target-specific SAR.[6]

  • Tubulin Polymerization Inhibition: Some quinazoline derivatives exert their anticancer effect by interacting with tubulin, a mechanism distinct from kinase inhibition.[9] A study of 1-phenyl-1-(quinazolin-4-yl)ethanols revealed that a derivative containing a 4-methylthiophenyl group (compound 1q ) exhibited potent antiproliferative activity (IC₅₀ = 0.34 μM in A549 cells), comparable to the lead compound.[9] This indicates that the 4-thio-aryl moiety can be a valuable component in the design of tubulin inhibitors.

Compound ID Key 4-Position Substituent Target/Cell Line Activity (IC₅₀) Reference
1q 1-(4-(methylthio)phenyl)ethanolA549 (Lung Cancer)0.34 µM[9]
3c S-substituted thioquinazolinePC3 (Prostate Cancer)1.8 µM[5]
3a S-substituted thioquinazolinePC3 (Prostate Cancer)5.6 µM[5]
Antimicrobial Activity

4-Thio-substituted quinazolines have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[7][10] The 4-(methylthio) group, in particular, serves as a versatile handle for creating derivatives with potent antimicrobial properties.[7]

The mechanism often involves disruption of microbial cellular processes. The lipophilicity conferred by the thioether and other substituents can facilitate passage through microbial cell membranes.[11]

In a study of 8-bromo-2-(dimethylamino) quinazoline derivatives synthesized from a 4-(methylthio)quinazoline precursor, several compounds exhibited potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans.[7] The data, measured by the zone of inhibition, showed that many of the synthesized compounds were comparable or superior to standard drugs.[7] Another study highlighted that thieno-thiazolo-quinazoline derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA).[12]

Compound Class Test Organism Activity (Zone of Inhibition / MIC) Reference
8-bromo-2-(dimethylamino)-quinazolin-4(3H)-one derivs.S. aureus, P. aeruginosa, C. albicansPotent activity observed (specific data in source)[7]
Thieno-thiazolo-quinazolines 4 & 5 MRSA (USA300)MIC = 5.90 µM and 3.32 µM, respectively[12]
2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-oneS. aureusMIC = 1.95 µg/mL[13]
2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-oneC. albicansMIC = 3.90 µg/mL[13]
Antiviral Activity

The 4-thio-quinazoline scaffold has also been explored for its antiviral potential. Research has shown efficacy against both plant and human viruses.

  • Tobacco Mosaic Virus (TMV): A series of novel 4-thioquinazoline derivatives incorporating a chalcone moiety were synthesized and evaluated for their activity against TMV.[14] Several compounds demonstrated moderate to good anti-TMV activity. Notably, compounds M₂ and M₆ showed superior protection activities in vivo compared to the commercial agent Ribavirin.[14] Their EC₅₀ values were 138.1 µg/mL and 154.8 µg/mL, respectively, significantly better than Ribavirin's 436.0 µg/mL.[14] This suggests that the hybrid structure of a 4-thioquinazoline and chalcone is a promising pharmacophore for developing new anti-plant-virus agents.

  • Human Cytomegalovirus (HCMV): Thioxothiazolo[3,4-a]quinazoline derivatives were identified as a new class of herpesvirus inhibitors targeting the viral alkaline nuclease.[15] The most promising hit from a library screen blocked enzyme activity and inhibited HCMV replication. The optimized derivative, AD-51 , inhibited HCMV with an EC₅₀ of approximately 1.0 µM and was also active against drug-resistant HCMV strains.[15]

Compound ID / Class Target Virus Activity (EC₅₀) Reference
M₂ (Chalcone Hybrid)TMV138.1 µg/mL[14]
M₆ (Chalcone Hybrid)TMV154.8 µg/mL[14]
Ribavirin (Control)TMV436.0 µg/mL[14]
AD-51 (Thioxothiazolo deriv.)HCMV~1.0 µM[15]

Comparative SAR Insights

G cluster_0 Structure-Activity Relationship Logic cluster_1 R Group Properties Quinazoline Quinazoline Core Pos 2 Pos 6/7 Activity Biological Activity (Potency, Selectivity) Quinazoline:p67->Activity Modulates solubility, affects target binding Thio_Linker C4 Thioether Linkage (-S-R) R Group Thio_Linker:r->Activity Critical for target interaction, steric/electronic effects Alkyl Alkyl Alkyl->Thio_Linker:r Aryl Aryl Aryl->Thio_Linker:r Heterocycle Heterocycle Heterocycle->Thio_Linker:r

Caption: Key structural elements influencing the biological activity of 4-thio-quinazolines.

  • Alkyl vs. Aryl Substituents on Sulfur: The choice between an alkyl and an aryl group attached to the sulfur atom significantly impacts activity. Aryl groups, with their potential for π-π stacking and other hydrophobic interactions, are often favored in anticancer designs targeting kinase pockets.[9] Simple alkyl groups like methylthio can sometimes be detrimental, as seen in TS inhibition.[6]

  • Electronic Effects: The electronic nature of the substituent on an S-aryl ring is crucial. Electron-withdrawing groups on anilino rings are known to be advantageous for EGFR inhibitory activity.[3] A similar trend can be expected for S-aryl quinazolines, where modulating the electron density of the aryl ring can fine-tune binding affinity.

  • Substitutions on the Quinazoline Core: While the C4 position is the focus, substitutions at other positions (e.g., C2, C6, C7) are vital for optimizing activity. These positions are often used to enhance solubility, block metabolic pathways, or establish additional interactions with the biological target, a principle well-established in the development of 4-anilinoquinazoline EGFR inhibitors.[4][16]

Experimental Protocols

Protocol 1: General Synthesis of 4-(Arylthio)quinazolines

This protocol is a representative method based on common literature procedures.[5][6]

  • Chlorination: To a stirred solution of the starting quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (10 vol), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure.

  • Intermediate Isolation: Triturate the residue with diethyl ether to precipitate the 4-chloroquinazoline intermediate. Filter the solid and dry under vacuum.

  • Thioether Formation: Dissolve the 4-chloroquinazoline (1.0 eq) in acetone (20 vol). Add potassium carbonate (K₂CO₃) (2.0 eq) and the desired aryl thiol (1.2 eq).

  • Reaction: Stir the mixture at room temperature or gentle reflux for 6-12 hours, monitoring by TLC.

  • Work-up: Upon completion, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the final 4-(arylthio)quinazoline.

Protocol 2: In Vitro Antimicrobial Screening (Disc Diffusion Method)

This protocol is adapted from standard methodologies for assessing antimicrobial activity.[7]

  • Media Preparation: Prepare Mueller-Hinton Agar plates for bacteria and Sabouraud Dextrose Agar plates for fungi according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, C. albicans) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Aseptically swab the entire surface of the agar plates with the prepared inoculum to ensure uniform growth.

  • Compound Preparation: Dissolve the synthesized 4-thio-quinazoline derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Disc Impregnation: Aseptically place sterile paper discs (6 mm diameter) on the inoculated agar plates. Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a disc. A disc with the solvent alone serves as a negative control, and a standard antibiotic disc (e.g., Ciprofloxacin) serves as a positive control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours. Incubate the fungal plates at 28°C for 48-72 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

G cluster_0 Disc Diffusion Assay Workflow A Prepare Agar Plates (Mueller-Hinton or SDA) C Inoculate Plates with Swab A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) B->C D Place Sterile Discs on Agar C->D E Apply Test Compound Solution to Discs D->E F Incubate Plates (37°C for Bacteria, 28°C for Fungi) E->F G Measure Zone of Inhibition (mm) F->G

References

A Head-to-Head Comparison of Kinase Inhibitors: Evaluating 2-(Methylthio)quinazolin-4-amine Against Established EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have successfully translated into clinical therapeutics. While 2-(Methylthio)quinazolin-4-amine itself is a lesser-known modulator of kinase activity, its structural motif is closely related to highly successful drugs targeting the epidermal growth factor receptor (EGFR), a key player in oncology. This guide provides a comparative analysis of the conceptual inhibitory potential of a 2-(methylthio)quinazoline derivative against established first and third-generation EGFR tyrosine kinase inhibitors (TKIs), namely Gefitinib and Osimertinib.

This analysis will serve as a framework for researchers and drug development professionals to evaluate novel quinazoline-based compounds. We will delve into the fundamental mechanisms of action, provide detailed protocols for comparative biochemical and cell-based assays, and present a clear interpretation of potential data, grounded in the established performance of well-characterized inhibitors.

The Evolving Landscape of EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through activating mutations in the EGFR gene, is a hallmark of various cancers, most notably non-small cell lung cancer (NSCLC). This has made EGFR a prime target for therapeutic intervention.

  • First-Generation Inhibitors (e.g., Gefitinib): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR. They are most effective against tumors harboring activating mutations (e.g., exon 19 deletions or L858R mutation) but are largely ineffective against the T790M resistance mutation.

  • Third-Generation Inhibitors (e.g., Osimertinib): Developed to overcome the limitations of earlier generations, these are irreversible inhibitors that form a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This mechanism allows them to potently inhibit both activating and T790M resistance mutations while sparing the wild-type (WT) EGFR, leading to a wider therapeutic window.

A hypothetical, novel quinazoline compound like a functionalized this compound would need to demonstrate significant advantages in potency, selectivity, or resistance-breaking capabilities to be considered a viable alternative.

Mechanistic Comparison of EGFR Kinase Inhibitors

The following diagram illustrates the EGFR signaling cascade and the distinct mechanisms of action of reversible and irreversible inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K ADP ADP ATP->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Blocks ATP Binding (Reversible) Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Blocks ATP Binding (Irreversible, Covalent) Novel_Inhibitor This compound Derivative (Hypothetical) Novel_Inhibitor->EGFR Blocks ATP Binding (Hypothesized) EGF EGF Ligand EGF->EGFR Binds & Dimerizes

Caption: EGFR signaling pathway and points of inhibition.

Experimental Framework for Comparative Analysis

To rigorously evaluate a novel quinazoline inhibitor against established standards, a multi-tiered experimental approach is essential. This ensures a comprehensive understanding of its biochemical potency, cellular efficacy, and selectivity profile.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This initial screen directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase in a purified, cell-free system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against wild-type EGFR and clinically relevant mutant forms (e.g., L858R, exon 19 deletion, and T790M).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human EGFR (wild-type and mutant forms) in a suitable kinase buffer.

    • Prepare a stock solution of a universal kinase substrate, such as a poly(Glu, Tyr) 4:1 peptide.

    • Prepare a 10 mM stock solution of each inhibitor (this compound derivative, Gefitinib, Osimertinib) in 100% DMSO. Perform serial dilutions to create a range of concentrations for the assay.

    • Prepare an ATP solution at a concentration close to the Km for EGFR.

  • Assay Procedure:

    • Add the kinase buffer to all wells of a 384-well plate.

    • Add the serially diluted inhibitor compounds to the appropriate wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

    • Add the EGFR enzyme to all wells except the no-enzyme control.

    • Incubate the plate for 15-20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay) that measure ADP production.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound against each kinase variant.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis Inhibitor_Dilution Prepare Serial Dilutions of Inhibitors Plate_Setup Add Inhibitors & Enzyme to Plate Inhibitor_Dilution->Plate_Setup Enzyme_Prep Prepare Kinase (WT & Mutant EGFR) Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate & ATP Solution Reaction_Start Initiate Reaction with ATP/Substrate Substrate_Prep->Reaction_Start Incubation Incubate for Compound Binding Plate_Setup->Incubation Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Detection Stop Reaction & Add Detection Reagent Reaction_Incubation->Detection Luminescence Measure Luminescence (ADP Production) Detection->Luminescence Analysis Calculate % Inhibition & Determine IC50 Luminescence->Analysis

Caption: Workflow for a biochemical kinase inhibition assay.

Hypothetical Data Summary:

CompoundIC50 (nM) vs. WT EGFRIC50 (nM) vs. L858R EGFRIC50 (nM) vs. T790M EGFR
Gefitinib15015>5000
Osimertinib100110
This compound Derivative (Hypothetical) 80 5 25

This table presents hypothetical data for illustrative purposes.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines with defined EGFR mutation statuses, providing a more biologically relevant measure of potency.

Objective: To determine the concentration of each inhibitor required to inhibit the growth of NSCLC cell lines by 50% (GI50).

Methodology:

  • Cell Culture:

    • Culture NSCLC cell lines in appropriate media. For example:

      • PC-9: Harbors an EGFR exon 19 deletion (sensitive to first-generation TKIs).

      • H1975: Harbors both L858R and T790M mutations (resistant to first-generation TKIs).

      • A549: EGFR wild-type (as a control for selectivity).

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each inhibitor (prepared by serial dilution). Include a DMSO-only control.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.

  • Data Analysis:

    • Normalize the viability data to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Calculate the GI50 value for each compound in each cell line.

Interpretation and Future Directions

Based on our hypothetical data, the novel this compound derivative demonstrates a promising profile.

  • Potency: It shows high potency against the activating L858R mutation, comparable to Osimertinib and superior to Gefitinib.

  • Resistance Profile: Crucially, it maintains significant activity against the T790M resistance mutation, a key failure of first-generation inhibitors. While not as potent as Osimertinib in this context, its activity is substantial.

  • Selectivity: The slightly lower IC50 against WT EGFR compared to Osimertinib suggests that further optimization may be needed to maximize the therapeutic window and minimize potential off-target effects associated with inhibiting wild-type EGFR (e.g., skin rash and diarrhea).

A Comparative Guide to the Biological Activity of 2-(Methylthio)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Anticancer Activity of 2-(Methylthio)quinazoline Derivatives

Quinazoline derivatives have made a significant impact in oncology, with several compounds developed as tyrosine kinase inhibitors.[1] The 2-(methylthio) substitution has been explored as a strategy to enhance the anticancer efficacy of the quinazoline scaffold.

Comparative Anticancer Activity (IC₅₀ Values)

The in vitro cytotoxic activity of various 2-alkylthio- and 2-(methylthio)quinazoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for comparing the potency of these compounds. A lower IC₅₀ value indicates greater potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2-Alkylthio-quinazoline derivative 1HeLa (Cervical Cancer)2.81Gefitinib4.3
2-Alkylthio-quinazoline derivative 1MDA-MB-231 (Breast Cancer)1.93Gefitinib28.3
2-Alkylthio-quinazoline derivative 2HeLa (Cervical Cancer)1.85Gefitinib4.3
2-Alkylthio-quinazoline derivative 2MDA-MB-231 (Breast Cancer)2.11Gefitinib28.3
2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivative 12HCT-116 (Colon Cancer)44.67 (mean)CisplatinNot specified
2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivative 18MCF-7 (Breast Cancer)44.67 (mean)CisplatinNot specified
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide (7)(Various)17.90 (mean GI₅₀)5-Fluorouracil18.60 (mean GI₅₀)
N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19)(Various)6.33 (mean GI₅₀)Erlotinib7.29 (mean GI₅₀)

Note: The data presented is for various derivatives within the 2-(methylthio)quinazoline class and not for the specific compound 2-(Methylthio)quinazolin-4-amine. Direct comparisons should be made with caution and within the context of the specific study.[2][3][4]

Mechanism of Action: Inhibition of EGFR Signaling

A primary mechanism by which many quinazoline-based anticancer agents exert their effect is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][5] EGFR is a transmembrane tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and metastasis.[6] Quinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Quinazoline 2-(Methylthio)quinazoline Derivative Quinazoline->EGFR Inhibits (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2-(methylthio)quinazoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) in a suitable medium until they reach the exponential growth phase.

    • Harvest the cells and determine the cell count and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-(methylthio)quinazoline derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Section 2: Antimicrobial Activity of 2-(Methylthio)quinazoline Derivatives

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinazoline derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.[8][9]

Comparative Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key indicator of a compound's antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Methylthio-benzo[g][8][10][11]triazolo[1,5-a]quinazoline derivative 3Staphylococcus aureus7.81Ampicillin3.9
2-Methylthio-benzo[g][8][10][11]triazolo[1,5-a]quinazoline derivative 4Escherichia coli15.62Gentamicin7.81
2-Methylthio-benzo[g][8][10][11]triazolo[1,5-a]quinazoline derivative 7Candida albicans31.25Amphotericin B1.95
2-Methylthio-benzo[g][8][10][11]triazolo[1,5-a]quinazoline derivative 8Aspergillus fumigatus62.5Amphotericin B3.9
2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one 3mStaphylococcus aureus1.95GentamicinNot specified
2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one 3mCandida albicans3.90KetoconazoleNot specified

Note: The data presented is for derivatives of 2-(methylthio)quinazoline and not the specific parent compound.[12][13]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

One of the proposed mechanisms for the antibacterial action of quinazoline derivatives is the inhibition of bacterial DNA gyrase.[8][14] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, which is crucial for relieving torsional strain during DNA unwinding. By inhibiting this enzyme, these compounds can halt DNA synthesis, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Relaxed_DNA Relaxed DNA DNA_Replication->Relaxed_DNA Requires unwinding DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA Negatively Supercoiled DNA Supercoiled_DNA->DNA_Replication Enables DNA_Gyrase->Supercoiled_DNA Introduces supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Quinazoline 2-(Methylthio)quinazoline Derivative Quinazoline->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by 2-(methylthio)quinazoline derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1][15]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a pure 18-24 hour culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the 2-(methylthio)quinazoline derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted across the plate.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Section 3: Anti-inflammatory Activity of 2-(Methylthio)quinazoline Derivatives

Chronic inflammation is implicated in a wide range of diseases. Quinazolinone derivatives have been investigated for their potential to modulate inflammatory responses.[1]

Comparative Anti-inflammatory Activity

The anti-inflammatory activity of quinazolinone derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's anti-inflammatory effect.

CompoundDose (mg/kg)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
3-[2′-(p-chlorobenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-one (9)5020.4PhenylbutazoneNot specified
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21)5032.5PhenylbutazoneNot specified

Note: The data presented is for quinazolinone derivatives with different substitution patterns.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinazolinone derivatives are believed to be mediated through the inhibition of key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the transcription factor NF-κB. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. NF-κB controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Inflammation_Pathway cluster_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (COX-2, Cytokines) Nucleus->Proinflammatory_Genes Activates Transcription of COX2 COX-2 Proinflammatory_Genes->COX2 Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Quinazoline 2-(Methylthio)quinazoline Derivative Quinazoline->NFkB Inhibits Quinazoline->COX2 Inhibits

Caption: Modulation of NF-κB and COX-2 inflammatory pathways by 2-(methylthio)quinazoline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use adult Wistar or Sprague-Dawley rats of either sex, weighing 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • House the animals in standard cages with free access to food and water.

    • Divide the animals into groups (n=6 per group): a control group, a standard drug group, and test groups for different doses of the 2-(methylthio)quinazoline derivative.

  • Compound Administration:

    • Fast the animals overnight before the experiment, with free access to water.

    • Administer the test compound, vehicle (e.g., 0.5% carboxymethyl cellulose), or standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals after the injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V₀). Edema (mL) = Vt - V₀

    • The percentage of inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema in the control group and Vt is the average edema in the treated group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect compared to the control group.

References

A Comparative Guide to the In Vitro Efficacy of 2-(Methylthio)quinazoline Derivatives Against MCF-7 and A549 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic performance of a series of 2-(methylthio)quinazoline derivatives against two of the most widely utilized human cancer cell lines in preclinical research: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2][3][4][5] This analysis is grounded in established experimental protocols, presenting quantitative data to elucidate structure-activity relationships (SAR) and guide future drug development efforts.

The selection of MCF-7 and A549 cell lines is deliberate. MCF-7 cells are an estrogen receptor-positive (ER+) model crucial for breast cancer research, while A549 cells, derived from a lung adenocarcinoma, serve as a key model for non-small-cell lung cancer studies.[6][7][8][9][10][11] Evaluating novel compounds against both provides critical insights into their potential spectrum of activity and selectivity.

Experimental Design & Methodologies

To ensure data integrity and reproducibility, all protocols are based on established best practices. The causality behind key experimental choices is explained to provide a self-validating framework.

Cell Line Maintenance & Culture

Maintaining healthy, consistent cell cultures is the bedrock of reliable in vitro data. Contamination or genetic drift can significantly alter cellular responses to therapeutic agents.

  • MCF-7 (Human Breast Adenocarcinoma): Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[7][9][12] Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2. Media is renewed every 2-3 days to ensure nutrient availability and removal of metabolic waste.[12]

  • A549 (Human Lung Carcinoma): Cells are cultured in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8][13] Cultures are maintained under the same conditions as MCF-7 (37°C, 5% CO2).[14][15] Subculturing is performed when cells reach 70-80% confluency to prevent contact inhibition and maintain exponential growth.[15]

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected to quantify cellular metabolic activity, which serves as an indicator of cell viability.[16][17] This colorimetric assay is robust, widely adopted, and suitable for high-throughput screening. The principle relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18][19][20]

Detailed Protocol:

  • Cell Seeding: Adherent MCF-7 and A549 cells are harvested using Trypsin-EDTA, centrifuged, and resuspended in fresh complete medium. Cells are seeded into 96-well flat-bottom plates at a density of approximately 8,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Stock solutions of the 2-(methylthio)quinazoline derivatives are prepared in DMSO. A series of dilutions are made in serum-free media to achieve the final desired concentrations. The media from the cell plates is aspirated, and 100 µL of the media containing the test compounds is added to each well. A vehicle control (DMSO at the highest concentration used) and a blank (media only) are included.

  • Incubation: The plates are incubated for 48 hours at 37°C with 5% CO2. This duration is chosen to allow sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[21]

  • Formazan Solubilization: The media containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the insoluble purple formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate spectrophotometer.[21]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[22]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from initial cell culture to the final determination of IC50 values.

G cluster_prep Preparation Phase cluster_assay MTT Assay Workflow cluster_analysis Data Analysis Culture_MCF7 MCF-7 Cell Culture Seeding Seed Cells into 96-Well Plates Culture_MCF7->Seeding Culture_A549 A549 Cell Culture Culture_A549->Seeding Compound_Prep Prepare Compound Dilutions in Media Treatment Treat Cells with Test Compounds Compound_Prep->Treatment Incubate_Attach Incubate 24h (Cell Attachment) Seeding->Incubate_Attach Incubate_Attach->Treatment Incubate_Compound Incubate 48h (Compound Exposure) Treatment->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Solubilize Add DMSO to Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values (Non-linear Regression) Calculate_Viability->Determine_IC50 G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Inhibitor 2-(Methylthio)quinazoline Derivative Inhibitor->EGFR Inhibits Kinase Activity Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

References

A Comparative Guide to the Selectivity of Gefitinib and Other Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. It dictates not only the therapeutic efficacy of a compound but also its potential off-target effects and overall safety profile. This guide provides a comprehensive assessment of the selectivity of Gefitinib, a quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), and compares its performance with other notable kinase inhibitors of the same structural class: Erlotinib, Lapatinib, and Vandetanib. We will delve into the experimental data that underpins our understanding of their selectivity and provide detailed protocols for key assays used in kinase inhibitor profiling.

The Criticality of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural conservation, particularly in the ATP-binding pocket, presents a significant challenge in developing inhibitors that are highly selective for a single kinase.

A promiscuous inhibitor, one that binds to multiple kinases with high affinity, can lead to a cascade of unintended biological consequences, resulting in toxicity. Conversely, a highly selective inhibitor offers a more targeted therapeutic approach with a potentially wider therapeutic window. Therefore, rigorous assessment of an inhibitor's selectivity across the kinome is a critical step in the drug discovery and development process.

Comparative Selectivity Profiling of Quinazoline-Based Inhibitors

Gefitinib, Erlotinib, Lapatinib, and Vandetanib all share a common quinazoline scaffold, which serves as a mimic for the adenine moiety of ATP, enabling them to competitively inhibit kinase activity.[1] While they all target receptor tyrosine kinases, their selectivity profiles exhibit important distinctions.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib and Erlotinib are primarily known as EGFR tyrosine kinase inhibitors (TKIs).[2] EGFR is a key receptor in the ErbB family of receptor tyrosine kinases and its activation initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[3][4] By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and subsequent activation of pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6] This targeted inhibition is particularly effective in cancers driven by activating mutations in EGFR.[7]

Lapatinib is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[8][9] Vandetanib, on the other hand, is a multi-kinase inhibitor that targets not only EGFR but also Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the RET tyrosine kinase, making it effective against signaling pathways crucial for both tumor growth and angiogenesis.[10][11]

EGFR Signaling Pathway Simplified EGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Gefitinib Gefitinib/ Erlotinib/ Lapatinib/ Vandetanib Gefitinib->EGFR Inhibition ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified overview of the EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.

Quantitative Kinase Selectivity Data

To objectively compare the selectivity of these inhibitors, we turn to large-scale kinase screening platforms like KINOMEscan®. This technology utilizes a competition binding assay to quantify the interaction of a compound against a broad panel of kinases, providing a comprehensive view of its selectivity profile. The results are often expressed as the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity.

The following table summarizes the KINOMEscan® data for Gefitinib, Erlotinib, Lapatinib, and Vandetanib against a selection of key kinases. This data, sourced from the LINCS Data Portal, provides a quantitative basis for our selectivity assessment.[1][4][6][12]

Kinase TargetGefitinib (Kd, nM)Erlotinib (Kd, nM)Lapatinib (Kd, nM)Vandetanib (Kd, nM)
EGFR 0.5 1 3 4.6
ERBB2 (HER2) 35004509.8 1600
ERBB4 (HER4) 16036130110
VEGFR2 10000>10000>1000030
RET >10000>10000>10000100
ABL1>100001100>10000260
SRC250011001801200
LCK600020002801500
FYN340013002201300
YES1220010001901100

Data sourced from the LINCS Data Portal KINOMEscan® datasets.[1][4][6][12] Values in bold indicate primary targets.

From this data, several key observations can be made:

  • Gefitinib and Erlotinib demonstrate high affinity and selectivity for EGFR.[1][4] Their binding to other kinases, including the closely related HER2, is significantly weaker.

  • Lapatinib exhibits potent dual inhibition of EGFR and HER2, with only slightly lower affinity for EGFR compared to Gefitinib and Erlotinib.[6] It also shows some affinity for other kinases like SRC family members, though at higher concentrations.[13]

  • Vandetanib displays a multi-targeted profile, with high affinity for VEGFR2 and RET, in addition to EGFR.[12][14] This broader spectrum of activity is consistent with its clinical applications in cancers where these pathways are implicated.

Experimental Methodologies for Assessing Kinase Selectivity

The generation of reliable and reproducible selectivity data is contingent on the use of robust and well-validated experimental assays. Here, we provide detailed protocols for two widely used methods in kinase inhibitor profiling: the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

LanthaScreen® Eu Kinase Binding Assay: A Competitive Binding Approach

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[15] It provides a direct measure of the binding of an inhibitor to the kinase of interest.

LanthaScreen Workflow LanthaScreen Eu Kinase Binding Assay Workflow cluster_components Assay Components cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase Tagged Kinase Complex1 Kinase-Tracer-Antibody Complex Kinase->Complex1 Complex2 Kinase-Inhibitor Complex Kinase->Complex2 Antibody Eu-labeled Antibody Antibody->Complex1 Tracer Fluorescent Tracer Tracer->Complex1 Inhibitor Test Inhibitor Inhibitor->Complex2 FRET High FRET Signal Complex1->FRET NoFRET Low FRET Signal Complex2->NoFRET

Caption: Principle of the LanthaScreen Eu Kinase Binding Assay.

Step-by-Step Protocol for LanthaScreen® Eu Kinase Binding Assay with Gefitinib:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]

    • Prepare a serial dilution of Gefitinib in 100% DMSO, followed by a further dilution in 1X Kinase Buffer.

    • Prepare a solution of the tagged EGFR kinase and the Europium-labeled anti-tag antibody in 1X Kinase Buffer.

    • Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted Gefitinib or DMSO control to the appropriate wells of the assay plate.[15]

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor® 647).[16]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the Gefitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay: Measuring Kinase Activity

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[14][17] This assay is universal for any kinase and is highly sensitive.

ADPGlo Workflow ADP-Glo Kinase Assay Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent Addition cluster_step3 Step 3: Kinase Detection Reagent Addition Kinase Kinase Reaction Kinase + Substrate + ATP Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction ADP ADP Conversion ADP to ATP Conversion Reaction->ADP ADPGlo_Reagent ADP-Glo™ Reagent Depletion Remaining ATP Depletion ADPGlo_Reagent->Depletion Detection_Reagent Kinase Detection Reagent Detection_Reagent->Conversion Luminescence Luminescent Signal Conversion->Luminescence

Caption: Principle of the ADP-Glo Kinase Assay.

Step-by-Step Protocol for ADP-Glo™ Kinase Assay with Gefitinib:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[18]

    • Prepare a serial dilution of Gefitinib in 100% DMSO, followed by a further dilution in 1X Kinase Reaction Buffer.

    • Prepare a solution of EGFR kinase in 1X Kinase Reaction Buffer.

    • Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in 1X Kinase Reaction Buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted Gefitinib or DMSO control to the appropriate wells.[18]

    • Add 2 µL of the EGFR kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[18]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[18]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the logarithm of the Gefitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. Through the use of powerful techniques like KINOMEscan®, and robust in vitro assays such as LanthaScreen® and ADP-Glo™, researchers can gain a detailed understanding of a compound's interaction with the human kinome.

Our comparative analysis of Gefitinib, Erlotinib, Lapatinib, and Vandetanib highlights the nuanced differences in selectivity that can be achieved within a single chemical scaffold. While Gefitinib and Erlotinib are highly selective for EGFR, Lapatinib offers dual targeting of EGFR and HER2, and Vandetanib provides a multi-targeted approach by inhibiting EGFR, VEGFR2, and RET. This understanding of their distinct selectivity profiles is crucial for their rational application in the clinic and for the design of next-generation kinase inhibitors with improved efficacy and safety.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)quinazolin-4-amine
Reactant of Route 2
2-(Methylthio)quinazolin-4-amine

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